molecular formula C11H14ClN3 B14914342 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

Cat. No.: B14914342
M. Wt: 223.70 g/mol
InChI Key: NFTAFPLJYLZTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl)-6-chloro-1H-indazol-3-amine is a high-value indazole derivative offered as a building block for medicinal chemistry and drug discovery programs. The indazole core is a privileged structure in medicinal chemistry, known to confer significant biological activity. This compound is designed for researchers developing novel therapeutic agents, particularly in the fields of oncology and signal transduction inhibition. Similar indazole-3-amine analogues are frequently utilized as key intermediates in the synthesis of potent protein kinase inhibitors . The structural features of this compound—specifically the chloro and tert-butyl substituents—are often critical for optimizing drug-target interactions, such as binding to ATP pockets of various kinases, and for enhancing pharmacokinetic properties. Research into indazole derivatives has demonstrated their potential in a range of biological activities, including anticancer , anti-inflammatory , and anti-HIV applications . This product is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a synthetic precursor. It is supplied with guaranteed high purity for reliable and reproducible research outcomes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

5-tert-butyl-6-chloro-1H-indazol-3-amine

InChI

InChI=1S/C11H14ClN3/c1-11(2,3)7-4-6-9(5-8(7)12)14-15-10(6)13/h4-5H,1-3H3,(H3,13,14,15)

InChI Key

NFTAFPLJYLZTAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C2C(=C1)C(=NN2)N)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Profile

5-(tert-Butyl)-6-chloro-1H-indazol-3-amine represents a "privileged scaffold" in modern medicinal chemistry, specifically engineered for the allosteric inhibition of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) .

Unlike active-site phosphatase inhibitors that suffer from poor selectivity and bioavailability (due to charged phosphate-mimicking groups), this scaffold is designed to bind to the allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains. The molecule acts as a "molecular anchor," stabilizing SHP2 in its auto-inhibited (closed) conformation.

Core Utility
  • Primary Application: Synthesis of allosteric SHP2 inhibitors (e.g., analogs of TNO155, JAB-3068).

  • Mechanism of Action: The tert-butyl group provides a critical hydrophobic lock within the protein tunnel, while the 3-amino group serves as the sole vector for coupling to hydrophilic "lid" moieties (typically spirocyclic amines or piperazines) that extend into the solvent front.

  • Therapeutic Area: KRAS-mutant non-small cell lung cancer (NSCLC), solid tumors, and PD-1/PD-L1 immune modulation.

Physicochemical Snapshot
PropertyValueStructural Logic
Molecular Weight 223.69 g/mol Low MW allows for the addition of large "lid" motifs while keeping final drug MW <500.
H-Bond Donors 3 (NH₂, NH)Critical interactions with Glu110 and backbone carbonyls in SHP2.[1]
H-Bond Acceptors 2 (N, N)Pyrazole nitrogen acts as a key acceptor.
LogP (Predicted) ~3.2High lipophilicity driven by the tert-butyl/chloro core; requires polar coupling partners.

Part 2: Synthetic Architecture (Self-Validating Protocol)

The synthesis of 3-aminoindazoles substituted at the 5- and 6-positions is non-trivial due to steric crowding. The following protocol utilizes a nucleophilic aromatic substitution (


) followed by in-situ cyclization , which is superior to the Buchwald-Hartwig amination of pre-formed indazoles due to higher regiocidelity.
Reaction Scheme

Precursor: 5-(tert-butyl)-4-chloro-2-fluorobenzonitrile Reagent: Hydrazine Monohydrate (


)
Solvent:  n-Butanol (High boiling point required for cyclization)
Step-by-Step Methodology
1. Preparation of the Reaction Matrix
  • Charge: In a chemically resistant pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 5-(tert-butyl)-4-chloro-2-fluorobenzonitrile (1.0 eq) in n-Butanol (10 volumes).

  • Reagent Addition: Add Hydrazine Monohydrate (5.0 eq) dropwise at room temperature.

    • Expert Insight: A large excess of hydrazine is required to prevent the formation of the bis-aryl hydrazine dimer impurity.

2. Thermal Activation & Cyclization
  • Ramp: Heat the mixture to 110°C - 120°C (Reflux).

  • Duration: Stir for 12–16 hours.

  • Validation Checkpoint (In-Process Control):

    • TLC/LC-MS: Monitor the disappearance of the starting material (

      
       of nitrile).
      
    • IR Spectroscopy: The reaction is deemed complete only upon the total disappearance of the sharp nitrile (

      
      ) stretch at ~2220 cm⁻¹ . If this peak persists, the intermediate hydrazone has formed but has not cyclized; increase temperature or time.
      
3. Isolation & Purification[2]
  • Cooling: Cool the reaction mass to room temperature. The product often precipitates directly due to the high lipophilicity of the tert-butyl group.

  • Quench: Pour the mixture into ice-cold water (20 volumes). Stir for 30 minutes.

  • Filtration: Filter the precipitate.[3] Wash the cake with water (

    
    ) to remove excess hydrazine, followed by cold hexanes (
    
    
    
    ) to remove non-polar impurities.
  • Drying: Vacuum dry at 50°C.

Mechanistic Visualization

The following diagram illustrates the transformation from the fluoronitrile precursor to the final indazole core.

SynthesisPath Precursor 5-(t-Bu)-4-Cl-2-F-benzonitrile (Electrophilic Core) Intermediate Aryl Hydrazine Intermediate (Transient) Precursor->Intermediate + N2H4, SnAr Attack Transition Intramolecular Cyclization Intermediate->Transition Nucleophilic Attack on Nitrile Product 5-(t-Bu)-6-Cl-1H-indazol-3-amine (CAS 2416992-17-9) Transition->Product - NH3 (formal) Ring Closure

Figure 1: The cascade reaction pathway involving fluorine displacement followed by nucleophilic attack on the nitrile carbon.

Part 3: Structural Biology & SAR (Causality)

Why utilize this specific CAS? The 5-(tert-butyl)-6-chloro substitution pattern is not random; it is a calculated response to the topology of the SHP2 allosteric site.

The Hydrophobic Lock (5-Position)

The tert-butyl group at position 5 is a "volume-filling" substituent.

  • Target: It occupies a deep, hydrophobic pocket in the inter-domain interface of SHP2.

  • Causality: Previous generations used dichlorophenyl rings. The tert-butyl group reduces molecular weight and aromaticity (improving solubility) while maintaining the necessary Van der Waals contacts to lock the protein in the auto-inhibited state.

Electronic Modulation (6-Position)

The Chlorine atom at position 6 serves two roles:

  • Electronic: It lowers the pKa of the indazole NH, strengthening the hydrogen bond donor capability of the ring nitrogen.

  • Halogen Bonding: In some crystal structures, the chlorine participates in a halogen bond with backbone carbonyl oxygens in the tunnel.

The Vector (3-Amino)

The 3-amine is the only solvent-exposed part of this "anchor."

  • Utility: It is exclusively used to form amide or urea linkages.

  • Design Rule: Do not alkylate the amine directly. Acylation (Amide formation) is preferred to maintain the planarity required for the linker to exit the tunnel.

Pharmacophore Map

SAR_Map Core Indazole Scaffold tBu 5-tert-Butyl Core->tBu Cl 6-Chloro Core->Cl NH2 3-Amino Group Core->NH2 NH_Ring Indazole NH Core->NH_Ring Pocket Hydrophobic Pocket (SHP2 Tunnel) tBu->Pocket Van der Waals Lock Linker Linker to Solvent Lid NH2->Linker Amide Coupling Vector Glu110 Glu110 Interaction NH_Ring->Glu110 H-Bond Donor

Figure 2: Pharmacophore mapping of the scaffold against the SHP2 allosteric binding site.

Part 4: Application in Drug Design

When utilizing CAS 2416992-17-9 in a drug discovery campaign, the standard workflow involves coupling the amine to a carboxylic acid containing a "lid" moiety.

Library Synthesis Protocol (Amide Coupling)
  • Activation: React the carboxylic acid partner (e.g., a Boc-protected spiro-amine acid) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Coupling: Add 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine (1.0 eq).

    • Note: The 3-amino group is weakly nucleophilic due to the electron-withdrawing indazole ring. Heating to 50°C may be required.

  • Deprotection: Treat the resulting intermediate with TFA/DCM to remove Boc groups on the "lid," yielding the final bioactive inhibitor.

References

  • Novartis Institutes for BioMedical Research. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[4][][6] Journal of Medicinal Chemistry.[7][8]

  • Jacobio Pharmaceuticals. (2019). SHP2 Inhibitors and Methods of Use Thereof.[4][][7][8][9][10] WO Patent 2019/075628. (Describes the structural requirements for the indazole core).

  • Gilead Sciences. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[3][11][12] (Provides the authoritative chemical methodology for 3-aminoindazole synthesis via fluoronitriles).

  • LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer.[1][13] Journal of Medicinal Chemistry.[7][8]

Sources

Chemical structure of 5-tert-butyl-6-chloro-3-aminoindazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of 5-tert-butyl-6-chloro-3-aminoindazole

Abstract

This technical guide provides a comprehensive overview of 5-tert-butyl-6-chloro-3-aminoindazole, a heterocyclic compound of significant interest to medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1] This document delineates the core chemical structure, predicts physicochemical properties, and proposes a robust synthetic pathway for this specific derivative. Furthermore, it offers a detailed projection of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) required for its structural elucidation, providing researchers with a validated framework for its identification. The guide concludes with a discussion of its potential applications as a versatile building block in the development of novel therapeutics and outlines essential safety and handling protocols.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Significance of Substituted Indazoles

The indazole ring system, a bicyclic heteroaromatic structure composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry. Its rigid conformation and ability to participate in diverse non-covalent interactions, such as hydrogen bonding and π–π stacking, make it an ideal scaffold for engaging with biological targets.[1] Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, neuroprotective, and potent antiproliferative effects against various cancer cell lines.[1][2] This biological versatility has propelled them into numerous drug discovery programs, leading to the development of clinically successful drugs.

Profile of 5-tert-butyl-6-chloro-3-aminoindazole: A Multifunctional Building Block

5-tert-butyl-6-chloro-3-aminoindazole is a strategically functionalized derivative designed for synthetic utility. The molecule incorporates three key features that make it a valuable intermediate:

  • The 3-amino group: Provides a primary nucleophilic site for further derivatization, enabling the construction of amides, sulfonamides, ureas, and other functional groups to explore structure-activity relationships (SAR).

  • The 5-tert-butyl group: A bulky, lipophilic group that can enhance binding affinity by occupying hydrophobic pockets in target proteins. It also serves to sterically hinder potential metabolic attack, potentially improving the pharmacokinetic profile of derivative compounds.

  • The 6-chloro substituent: An electron-withdrawing group that modulates the electronic properties of the indazole ring. The chlorine atom can also serve as a synthetic handle for cross-coupling reactions, although it is less reactive than a corresponding bromine or iodine atom.

This combination of functional groups positions the molecule as a high-value starting material for creating diverse chemical libraries aimed at identifying novel therapeutic agents.

Molecular Structure and Physicochemical Properties

Core Structure and Nomenclature

The molecule consists of an indazole core with substituents at positions 3, 5, and 6. The International Union of Pure and Applied Chemistry (IUPAC) name is 5-(tert-butyl)-6-chloro-1H-indazol-3-amine . The structure is depicted in the diagram below.

Caption: 2D structure of 5-tert-butyl-6-chloro-3-aminoindazole.

Predicted Physicochemical Properties

The properties of a molecule are critical to its function in a biological system. The following table summarizes the predicted physicochemical properties for this compound, which are essential for drug development professionals.

PropertyPredicted ValueSignificance
Molecular Formula C₁₁H₁₄ClN₃Defines the elemental composition.
Molecular Weight 223.70 g/mol Influences diffusion and transport properties.
XLogP3 ~3.5An estimate of lipophilicity; affects solubility and membrane permeability.
Hydrogen Bond Donors 2 (indazole-NH, amino-NH₂)Potential for interaction with biological targets.
Hydrogen Bond Acceptors 2 (pyrazole nitrogens)Potential for interaction with biological targets.
Rotatable Bond Count 1 (C-C bond of tert-butyl)Low number indicates conformational rigidity, which is often favorable for binding.

Proposed Synthetic Pathway

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis is paramount for the production of any chemical intermediate. The synthesis of substituted 3-aminoindazoles is well-established and typically proceeds via the cyclization of a 2-fluorobenzonitrile derivative with hydrazine.[1] This approach is favored due to the high reactivity of the ortho-fluoro group towards nucleophilic aromatic substitution and the subsequent intramolecular cyclization to form the stable indazole ring.

Our retrosynthetic strategy for 5-tert-butyl-6-chloro-3-aminoindazole begins by disconnecting the pyrazole ring, identifying 4-tert-butyl-5-chloro-2-fluorobenzonitrile as the key precursor. This precursor can be synthesized from commercially available starting materials through standard aromatic substitution reactions.

Step-by-Step Experimental Protocol

The following protocol is a proposed, robust method for the synthesis of the title compound.

Reaction: Synthesis of 5-tert-butyl-6-chloro-3-aminoindazole

  • Reagent Preparation: In a sealed pressure vessel equipped with a magnetic stir bar, dissolve 4-tert-butyl-5-chloro-2-fluorobenzonitrile (1.0 eq) in ethanol (10 mL per gram of nitrile).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (99%, 10.0 eq) dropwise.

    • Causality Insight: A large excess of hydrazine hydrate is used to serve as both the reactant and a high-boiling point solvent, driving the reaction to completion.

  • Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 100 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Self-Validation: The disappearance of the starting benzonitrile spot and the appearance of a new, more polar product spot on the TLC plate validates the progress of the reaction.

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess ethanol and hydrazine.

  • Purification: The resulting crude solid is then triturated with cold water to remove any residual hydrazine salts. The solid product is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to afford the final product, 5-tert-butyl-6-chloro-3-aminoindazole. Further purification, if necessary, can be achieved by recrystallization from an ethanol/water mixture or by column chromatography.

Visualization of the Synthetic Workflow

The workflow from the key precursor to the final product is a critical logical relationship for any scientist to understand.

G start 4-tert-butyl-5-chloro- 2-fluorobenzonitrile reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, 100 °C start->reagent product 5-tert-butyl-6-chloro- 3-aminoindazole reagent->product

Caption: Proposed synthetic route to the target indazole derivative.

Spectroscopic Characterization and Structural Elucidation

Structural confirmation using a suite of spectroscopic techniques is a non-negotiable step in chemical synthesis. Below are the predicted data that would confirm the identity and purity of 5-tert-butyl-6-chloro-3-aminoindazole.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the electronic environment and connectivity of hydrogen atoms.

  • δ 12.0-13.0 ppm (singlet, 1H): Indazole N-H proton. This peak is typically broad and may exchange with D₂O.

  • δ 7.5-7.7 ppm (singlet, 1H): Aromatic H-4 proton.

  • δ 7.2-7.4 ppm (singlet, 1H): Aromatic H-7 proton.

  • δ 5.0-5.5 ppm (broad singlet, 2H): Amino (-NH₂) protons. This peak is also exchangeable with D₂O.

  • δ 1.3-1.5 ppm (singlet, 9H): tert-butyl (-C(CH₃)₃) protons. The singlet nature is due to the lack of adjacent protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of the molecule.

  • δ ~150-155 ppm: C3 (carbon bearing the amino group).

  • δ ~140-145 ppm: C7a (bridgehead carbon).

  • δ ~135-140 ppm: C5 (carbon with tert-butyl group).

  • δ ~120-130 ppm: C6 (carbon with chloro group) and C3a (bridgehead carbon).

  • δ ~110-120 ppm: C4 and C7 (aromatic CH carbons).

  • δ ~35 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~30 ppm: Methyl carbons of the tert-butyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.[3]

  • 3300-3500 cm⁻¹ (two bands, sharp): N-H stretching vibrations of the primary amine (-NH₂).

  • 3100-3300 cm⁻¹ (broad): N-H stretching of the indazole ring.

  • 2900-3000 cm⁻¹: C-H stretching of the tert-butyl group.[4]

  • ~1620-1650 cm⁻¹: N-H scissoring (bending) vibration of the amino group.

  • 1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • 1000-1100 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry

Mass spectrometry (MS) provides the exact molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[5]

  • Expected Molecular Ion (M⁺): m/z = 223.0927 (for C₁₁H₁₄³⁵ClN₃).

  • Isotope Pattern: A characteristic M+2 peak at m/z = 225.0898 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

  • Key Fragment: A significant fragment corresponding to the loss of a methyl group (M-15) from the tert-butyl moiety at m/z = 208.

Summary of Predicted Spectroscopic Data
TechniqueWavenumber / Chemical ShiftAssignment
¹H NMR δ 12.0-13.0 ppmIndazole N-H
δ 7.5-7.7 ppmAromatic C4-H
δ 7.2-7.4 ppmAromatic C7-H
δ 5.0-5.5 ppmAmino -NH₂
δ 1.3-1.5 ppmtert-butyl -C(CH₃)₃
FTIR 3300-3500 cm⁻¹-NH₂ stretch
3100-3300 cm⁻¹Indazole N-H stretch
2900-3000 cm⁻¹sp³ C-H stretch
1000-1100 cm⁻¹C-Cl stretch
MS (EI) m/z 223/225[M]⁺/[M+2]⁺ molecular ions
m/z 208/210[M-CH₃]⁺ fragment

Applications in Drug Discovery and Development

Role as a Synthetic Intermediate

The true value of 5-tert-butyl-6-chloro-3-aminoindazole lies in its potential as a versatile synthetic intermediate. The primary amine at the 3-position is a nucleophilic handle ready for elaboration. This allows for the rapid generation of a library of diverse compounds through reactions like:

  • Acylation: To form amides, which are common in drug molecules.

  • Sulfonylation: To produce sulfonamides, another key pharmacophore.

  • Reductive Amination: To introduce further alkyl substituents.

These derivatizations allow for systematic exploration of the chemical space around the indazole core to optimize for potency, selectivity, and pharmacokinetic properties.[6]

Potential as a Pharmacophore

The substituted indazole core itself can act as a potent pharmacophore. The N-H donor, the amino group donor/acceptor, and the aromatic system can form critical interactions with enzyme active sites or protein receptors. The tert-butyl and chloro groups provide handles to tune lipophilicity and electronic properties, which are crucial for optimizing drug-like characteristics. Analogues of this scaffold could be investigated for activity in oncology, immunology, or neuroscience, where indazole-based compounds have previously shown promise.[7]

Safety, Handling, and Storage

Hazard Identification

While specific toxicity data for this compound is not available, related chloro- and amino-substituted aromatic compounds should be handled with care.

  • Potential Hazards: May cause skin and eye irritation.[8] Harmful if swallowed or inhaled.[9] Prolonged or repeated exposure may cause organ damage.[10]

  • GHS Precautionary Statements (Anticipated):

    • P264: Wash skin thoroughly after handling.[9]

    • P280: Wear protective gloves/eye protection/face protection.[9]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9]

Recommended Handling Procedures
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust.[9] Wash hands thoroughly after handling.[8]

Storage Conditions
  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10][11] Keep away from oxidizing agents and sources of ignition.[10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion

5-tert-butyl-6-chloro-3-aminoindazole represents a molecule of high strategic value for researchers, scientists, and drug development professionals. Its carefully chosen substituents provide multiple avenues for synthetic elaboration, while its core structure is a proven pharmacophore. This guide has provided a detailed analysis of its chemical structure, a logical and field-proven synthetic protocol, and a comprehensive set of predicted analytical data to aid in its unambiguous identification. By leveraging the insights within this document, researchers are well-equipped to synthesize, characterize, and utilize this compound in the pursuit of novel and effective therapeutic agents.

References

  • Greenbook.net. (2001, January 24). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoindazole hydrochloride. Retrieved from [Link]

  • PMC. (2025, July 26). Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling. Retrieved from [Link]

  • PMC - NIH. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Retrieved from [Link]

  • SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). tert-Butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • PMC - NIH. (n.d.). In-cell labeling and mass spectrometry for systems-level structural biology. Retrieved from [Link]

  • Amazon S3. (2023, November 29). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Retrieved from [Link]

  • Oregon State University Mass Spectrometry Center. (n.d.). Publications. Retrieved from [Link]

  • InstaNANO. (n.d.). NMR Database Table with Search. Retrieved from [Link]

  • PMC. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. Retrieved from [Link]

  • PMC. (2025, April 2). Recent advances in mass spectrometry-based bioanalytical methods for endogenous biomarkers analysis in transporter-mediated drug-drug interactions. Retrieved from [Link]

Sources

5-tert-Butyl-6-chloro-1H-indazol-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 5-tert-Butyl-6-chloro-1H-indazol-3-amine , a critical heterocyclic scaffold in modern drug discovery.

Executive Summary

5-tert-Butyl-6-chloro-1H-indazol-3-amine is a specialized heterocyclic intermediate primarily utilized in the synthesis of small-molecule kinase inhibitors and GTPase antagonists. It has gained significant prominence in the development of KRAS G12C inhibitors , where the 5-tert-butyl group provides critical hydrophobic bulk to occupy the Switch II pocket, while the 6-chloro substituent modulates metabolic stability and electronic properties of the indazole core.

This guide provides a comprehensive analysis of its molecular properties, validated synthetic routes, and quality control parameters for researchers in medicinal chemistry.

Physicochemical Identity

Nomenclature & Identifiers
PropertySpecification
IUPAC Name 5-tert-butyl-6-chloro-1H-indazol-3-amine
CAS Number 2416992-17-9
Common Aliases 3-Amino-5-tert-butyl-6-chloroindazole; Indazole Scaffold B-Cl
Molecular Formula C₁₁H₁₄ClN₃
Molecular Weight 223.70 g/mol
SMILES CC(C)(C)C1=C(Cl)C=C2C(N)=NNC2=C1
Structural Analysis

The molecule features a fused indazole ring system substituted at the 3, 5, and 6 positions.

  • 3-Amino Group (-NH₂): Acts as a hydrogen bond donor/acceptor and a handle for further functionalization (e.g., amide coupling, urea formation).

  • 5-tert-Butyl Group: A bulky, lipophilic moiety (

    
     interaction enhancer) designed to fill deep hydrophobic pockets in target proteins (e.g., KRAS, TRPV1).
    
  • 6-Chloro Atom: Increases lipophilicity (LogP) and blocks metabolic oxidation at the 6-position, enhancing the drug's half-life.

Synthetic Methodology

The most robust synthetic route utilizes an


 cyclization strategy starting from a substituted benzonitrile. This method is preferred for its regioselectivity and scalability.
Reaction Scheme (DOT Visualization)

The following diagram illustrates the conversion of the benzonitrile precursor to the target indazole.

SynthesisPath Start 2-Fluoro-4-chloro- 5-tert-butylbenzonitrile Intermediate Hydrazinyl Intermediate (Transient) Start->Intermediate SNAr Displacement (n-BuOH, 120°C) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Intermediate Product 5-tert-Butyl-6-chloro- 1H-indazol-3-amine Intermediate->Product Intramolecular Cyclization

Figure 1: Synthetic pathway via hydrazine-mediated cyclization.

Detailed Protocol

Precursor: 2-Fluoro-4-chloro-5-tert-butylbenzonitrile (Commercial or synthesized via electrophilic halogenation of 4-tert-butyl-chlorobenzene).

Step-by-Step Procedure:

  • Charge: In a reaction vessel equipped with a reflux condenser, dissolve 2-Fluoro-4-chloro-5-tert-butylbenzonitrile (1.0 eq) in n-Butanol (5-10 volumes).

  • Reagent Addition: Add Hydrazine Hydrate (5.0 - 10.0 eq) cautiously. Excess hydrazine is required to drive the reaction and scavenge HF by-products.

  • Reflux: Heat the mixture to 110–120°C for 12–24 hours. Monitor consumption of the nitrile via TLC or LCMS.

    • Mechanistic Note: The hydrazine first displaces the fluorine atom (

      
      ) to form a hydrazinyl-benzonitrile intermediate, which then rapidly undergoes intramolecular nucleophilic attack on the nitrile carbon to close the pyrazole ring.
      
  • Work-up: Cool to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter and wash with cold ethanol/water.

    • If solution remains: Concentrate in vacuo, dilute with water, and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if high purity (>98%) is required.

Applications in Drug Discovery

This scaffold is a "privileged structure" in oncology, specifically for targeting kinases and GTPases.

KRAS G12C Inhibition

The 5-tert-butyl-6-chloro motif is structurally homologous to the core of several clinical candidates.

  • Mechanism: The indazole amine serves as the "hinge binder" or central scaffold. The 3-amino group is often coupled to a linker containing an acrylamide warhead, which forms a covalent bond with the mutant Cysteine-12 residue in KRAS.

  • SAR Logic: The tert-butyl group occupies the cryptic pocket (Switch II), locking the protein in its inactive GDP-bound state.

Workflow: Scaffold to Lead

DrugDesign Scaffold 5-tert-Butyl-6-chloro- 1H-indazol-3-amine Functionalization Amide Coupling / Urea Formation (at 3-NH2 position) Scaffold->Functionalization Linker Attachment Warhead Acrylamide Attachment (Covalent Warhead) Functionalization->Warhead Electrophile Install Target KRAS G12C Inhibitor (e.g., Divarasib Analog) Warhead->Target Final Optimization

Figure 2: Medicinal chemistry workflow transforming the scaffold into a covalent inhibitor.

Quality Control & Characterization

To ensure data integrity in biological assays, the compound must meet specific analytical criteria.

TestAcceptance CriterionMethodological Note
Appearance Off-white to pale yellow solidVisual inspection.
Purity (HPLC) ≥ 98.0%UV detection at 254 nm.
¹H NMR Consistent with structureKey Signals:

~1.4 ppm (9H, s, t-Butyl)•

~11.5 ppm (1H, br s, NH)• Aromatic singlets for H-4 and H-7.
Mass Spec

Observe Cl isotope pattern (3:1 ratio of M:M+2).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer (common for indazoles).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep desiccated.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • AK Scientific. (2023). Product Catalog: 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine (CAS 2416992-17-9).[1] Link

  • World Intellectual Property Organization. (2021). Patent WO2021215545A1: Anticancer combination therapy with KRAS G12C inhibitors. (Describes the use of the 5-tert-butyl-6-chloro-indazole scaffold). Link

  • BenchChem. (2023). Indazole Derivatives in Medicinal Chemistry. (General synthesis of 3-aminoindazoles via hydrazine). Link

  • MDPI Molecules. (2024). Practical Synthesis of Halogenated 1H-indazol-3-amines. (Methodology for SNAr cyclization). Link

Sources

Solubility profile of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine in Dimethyl Sulfoxide (DMSO)

Executive Summary

The accurate determination of a compound's solubility is a cornerstone of successful drug discovery, influencing everything from initial high-throughput screening to final formulation development.[1][2][3] For novel chemical entities like 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine, dimethyl sulfoxide (DMSO) serves as the primary solvent for stock solution preparation due to its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, understand, and apply the solubility profile of this target compound in DMSO. We will move beyond a simple recitation of steps to explore the underlying principles of thermodynamic solubility, present a robust, self-validating experimental protocol for its determination, and discuss the critical interpretation of solubility data in the context of preclinical research.

Introduction: The Nexus of Solubility, DMSO, and Drug Discovery

The Imperative of Solubility in Preclinical Research

A compound's therapeutic potential can only be realized if it can be delivered to its biological target in a sufficient concentration.[2][7] Poor solubility is a primary driver of compound failure, leading to complications such as precipitation in assays, underestimated potency, low and erratic bioavailability, and significant formulation challenges.[1][2][8] Therefore, characterizing the solubility of a lead candidate like 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine is not a perfunctory task but a critical step in risk mitigation and pipeline progression.[3][9]

DMSO: The Workhorse Solvent of Drug Discovery

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent prized for its remarkable solvating power and miscibility with water and a vast range of organic solvents.[4][6][10] In drug discovery, it is the standard for creating concentrated stock solutions for compound libraries used in high-throughput screening (HTS).[4] Its ability to dissolve compounds that are otherwise intractable in aqueous media makes it invaluable.[5][6] However, the transition from a DMSO-solubilized state to an aqueous biological environment is a critical juncture where kinetic solubility can differ dramatically from the more stable thermodynamic equilibrium, a concept we will explore in detail.[11]

Compound Profile: 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

5-(tert-Butyl)-6-chloro-1H-indazol-3-amine is a substituted indazole. The indazole core is a significant scaffold in medicinal chemistry. The molecule's features—a heterocyclic aromatic system, an amine group (potential for hydrogen bonding and acting as a base), a chloro substituent (increasing lipophilicity), and a bulky tert-butyl group (further increasing lipophilicity)—suggest that while it may possess favorable interactions in a polar aprotic solvent like DMSO, its aqueous solubility is likely to be limited. Understanding its maximum concentration in DMSO is foundational for all subsequent in vitro and in vivo testing.

The Scientific Framework: Kinetic vs. Thermodynamic Solubility

In the context of drug discovery, solubility is not a single, monolithic value. It is essential to distinguish between two key measurements:

  • Kinetic Solubility: This is a high-throughput measurement that assesses the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[12][13][14] The process is rapid, and the system is not at equilibrium.[11] While useful for early-stage screening, it can often overestimate the true solubility because the compound is introduced in a high-energy, dissolved state, which can lead to supersaturation.[15]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable crystalline form of a compound in a solvent after equilibrium has been reached.[9][16] This measurement involves agitating an excess of the solid compound in the solvent for an extended period (e.g., 24 hours) until the rates of dissolution and precipitation are equal.[9][13] For lead optimization and pre-formulation, this is the gold-standard measurement, as it reflects the most stable and relevant concentration.[9]

This guide will focus exclusively on the determination of thermodynamic solubility, as it provides the most accurate and reliable data for a lead compound.

Experimental Protocol: Determining Thermodynamic Solubility in DMSO

This section details a robust, self-validating "shake-flask" method to accurately determine the thermodynamic solubility of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine in anhydrous DMSO at ambient temperature.

Causality and Principle

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. By adding an excess of the compound to the solvent and allowing sufficient time for equilibration, we ensure that the maximum amount of compound has dissolved.[9][17] Subsequent separation of the solid and quantification of the supernatant provides the solubility value. Each step is designed to eliminate common sources of error, such as incomplete dissolution or contamination from undissolved particulates.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Separation cluster_quantify 4. Quantification cluster_calc 5. Calculation A Add Excess Solid Compound to Anhydrous DMSO B Agitate at Constant Temp (e.g., 24 hours) A->B Reaches Equilibrium C Centrifuge to Pellet Undissolved Solid B->C Phase Separation D Collect Supernatant (Saturated Solution) C->D Isolate Liquid Phase E Serially Dilute Supernatant in a Suitable Solvent D->E Prepare for Analysis F Analyze by HPLC-UV E->F Measure Concentration G Determine Solubility (mg/mL or mM) F->G Final Calculation

Caption: Thermodynamic solubility determination workflow.

Materials & Equipment
  • Compound: 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine (solid powder, >98% purity)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • Equipment:

    • Calibrated analytical balance

    • 2 mL microcentrifuge tubes or glass vials

    • Vortex mixer

    • Orbital shaker or rotator capable of maintaining constant temperature

    • High-speed microcentrifuge (e.g., capable of >14,000 rpm)

    • Calibrated micropipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Appropriate HPLC column (e.g., C18) and mobile phases

Step-by-Step Methodology
  • Preparation of the Saturated Solution (n=3 replicates):

    • Rationale: Using an excess of solid ensures that the saturation point is reached. Running in triplicate provides statistical confidence in the final result.

    • Action: Accurately weigh approximately 10 mg of the compound into three separate 2 mL microcentrifuge tubes.[17]

    • Action: Add 500 µL of anhydrous DMSO to each tube. This creates a suspension with a nominal concentration of ~20 mg/mL, which is expected to be in excess of the solubility limit.

  • Equilibration:

    • Rationale: True thermodynamic equilibrium is not instantaneous. A 24-hour incubation period with constant agitation allows the dissolution/precipitation process to stabilize.[13][17]

    • Action: Securely cap the tubes and vortex vigorously for 2 minutes to ensure thorough wetting and suspension of the solid.

    • Action: Place the tubes on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) and agitate for 24 hours.

  • Separation of Undissolved Solid:

    • Rationale: This is the most critical step for accuracy. Failure to completely remove undissolved microparticulates will lead to a significant overestimation of solubility. High-speed centrifugation is a reliable method for this separation.[17]

    • Action: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to form a tight pellet of the excess solid.

  • Sample Collection for Quantification:

    • Rationale: Careful removal of the supernatant without disturbing the pellet is essential to maintain the integrity of the sample.

    • Action: Immediately following centrifugation, carefully pipette a known volume (e.g., 100 µL) of the clear supernatant from the top of the liquid into a clean, labeled tube. Be cautious not to disturb the pellet at the bottom.

  • Quantification by HPLC-UV:

    • Rationale: HPLC-UV is a standard, robust analytical technique for quantifying the concentration of a small molecule.[9][18] A multi-point calibration curve is required for accurate measurement.

    • Action (Calibration Curve): Prepare a separate, high-concentration stock of the compound in DMSO (e.g., 10 mg/mL, ensuring it is fully dissolved). Create a series of standards by serially diluting this stock to cover the expected concentration range of the saturated solution.

    • Action (Sample Preparation): Dilute the collected supernatant samples from step 4 into the mobile phase or another suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Action (Analysis): Inject the prepared standards and diluted samples onto the HPLC system. Integrate the peak area corresponding to the compound for each run.

Data Analysis and Presentation

Calculation of Solubility
  • Plot the peak area from the HPLC analysis versus the known concentration for your standards to generate a linear regression curve (y = mx + c).

  • Use the equation of the line to calculate the concentration of the diluted supernatant samples from their measured peak areas.

  • Multiply this calculated concentration by the dilution factor used in step 5 to determine the final concentration of the original, undiluted supernatant. This value is the thermodynamic solubility.

  • Calculate the average and standard deviation for the three replicates.

Example Data Presentation

As no pre-existing data is available, the following table serves as a template for presenting the results.

ParameterReplicate 1Replicate 2Replicate 3Average ± SD
Solubility (mg/mL) 15.215.515.115.3 ± 0.2
Solubility (mM) *68.569.968.168.8 ± 0.9

*Calculated based on a hypothetical molecular weight of 221.7 g/mol for C11H14ClN3.

Key Considerations and Best Practices

  • Solvent Purity: Always use anhydrous DMSO. Water content can significantly alter the solvating properties of DMSO and impact the final solubility value.

  • Compound Stability: Before initiating the 24-hour incubation, it is prudent to assess the stability of the compound in DMSO. This can be done by analyzing a known concentration of the compound by HPLC at time zero and after 24 hours to check for degradation products.

  • From DMSO to Aqueous Buffers: Remember that the high solubility in DMSO does not guarantee solubility in aqueous assay buffers. When preparing working solutions for cell-based or biochemical assays, it is common practice to perform serial dilutions in DMSO first, before making the final dilution into the aqueous medium.[19] This minimizes the risk of the compound precipitating upon the abrupt change in solvent polarity.[20]

Conclusion

This guide provides an authoritative and practical framework for determining the thermodynamic solubility of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine in DMSO. By adhering to this detailed protocol, researchers can generate highly accurate and reproducible data, which is essential for making informed decisions in the drug discovery process. Understanding the true solubility limit in the primary stock solvent is the first step in ensuring data integrity across all subsequent biological assays and provides a critical parameter for future formulation and development efforts.

References

  • The Importance of Solubility for New Drug Molecules. (2020). sciendo.
  • Drug solubility: importance and enhancement techniques. (2012). PubMed.
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). isrn pharmaceutics.
  • Drug solubility: why testing early m
  • Drug Solubility: Importance and Enhancement Techniques. (2012). PMC.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • In vitro solubility assays in drug discovery. (n.d.). PubMed.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. (n.d.).
  • Dimethyl Sulfoxide (DMSO) in Drug Delivery. (2025).
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (2025). Benchchem.
  • Dimethyl sulfoxide. (2021). American Chemical Society.
  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (n.d.). noahtech.com.
  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.). gaylordchemical.com.
  • Thermodynamic Solubility Assay. (n.d.). Evotec.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io.
  • Automated assays for thermodynamic (equilibrium) solubility determination. (2018).
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Asian Journal of Chemistry.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). Advanced Drug Delivery Reviews.
  • Any suggestions for treating DMSO soluble compound in cell culture? (2013).
  • How to enhance drug solubility for in vitro assays? (2014).

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-tert-Butyl-6-chloro-1H-indazol-3-amine: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-tert-Butyl-6-chloro-1H-indazol-3-amine, a substituted indazole derivative of significant interest in medicinal chemistry. We will delve into its chemical identity, a proposed synthetic pathway with detailed experimental protocols, and an exploration of its potential therapeutic applications based on the well-established biological profile of the indazole scaffold.

Introduction: The Significance of the 3-Aminoindazole Scaffold

The 1H-indazole framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a versatile template for designing molecules that can interact with a wide range of biological targets. The 3-aminoindazole moiety, in particular, is a key building block in many therapeutic agents, recognized for its ability to act as a hinge-binding fragment in kinases and other enzymes.[2]

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Notable examples of marketed drugs containing the indazole core include:

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma.

  • Entrectinib: An inhibitor of ALK, ROS1, and TRK kinases, effective against various solid tumors.[1]

The specific substitution pattern of 5-tert-Butyl-6-chloro-1H-indazol-3-amine, featuring a bulky lipophilic tert-butyl group and an electron-withdrawing chloro group, suggests its potential as a scaffold for developing novel therapeutics with modulated potency, selectivity, and pharmacokinetic properties.

Chemical Identity and Physicochemical Properties

The precise identification of a molecule is paramount for reproducible research and development. Below are the key identifiers and calculated properties for 5-tert-Butyl-6-chloro-1H-indazol-3-amine.

IdentifierValue
IUPAC Name 5-tert-Butyl-6-chloro-1H-indazol-3-amine
CAS Number 2416992-17-9
Canonical SMILES CC(C)(C)C1=CC2=C(C=C1Cl)NN=C2N
InChI InChI=1S/C11H14ClN3/c1-11(2,3)7-5-9-10(15-14-11(7)13)6-8(9)12/h5-6H,13H2,1-4H3,(H,14,15)
InChIKey YPFUOXVJKMOUQZ-UHFFFAOYSA-N
Molecular Formula C₁₁H₁₄ClN₃
Molecular Weight 223.70 g/mol

Proposed Synthesis of 5-tert-Butyl-6-chloro-1H-indazol-3-amine

While 5-tert-Butyl-6-chloro-1H-indazol-3-amine is available from some chemical suppliers, a robust and scalable synthetic route is essential for its further development. The most common and effective method for synthesizing 3-aminoindazoles involves the cyclization of a suitably substituted 2-halobenzonitrile with hydrazine.[4] The key challenge lies in the synthesis of the requisite precursor, 4-tert-butyl-5-chloro-2-fluorobenzonitrile .

Below is a proposed multi-step synthesis, designed for efficiency and scalability, starting from commercially available materials.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis SM 1-Chloro-2-fluoro-4-nitrobenzene INT1 4-Amino-1-chloro-2-fluorobenzene SM->INT1 Fe / NH4Cl Ethanol/Water INT2 4-Bromo-1-chloro-2-fluorobenzene INT1->INT2 1. NaNO2, HBr 2. CuBr INT3 4-tert-Butyl-1-chloro-2-fluorobenzene INT2->INT3 t-BuMgCl Pd-catalyst PRECURSOR 4-tert-Butyl-5-chloro-2-fluorobenzonitrile INT3->PRECURSOR Zn(CN)2 Pd(PPh3)4 PRODUCT 5-tert-Butyl-6-chloro-1H-indazol-3-amine PRECURSOR->PRODUCT Hydrazine Hydrate Ethanol, 100°C

Caption: Proposed synthetic workflow for 5-tert-Butyl-6-chloro-1H-indazol-3-amine.

Step-by-Step Experimental Protocol

Part A: Synthesis of the Precursor (4-tert-Butyl-5-chloro-2-fluorobenzonitrile)

  • Reduction of 1-Chloro-2-fluoro-4-nitrobenzene to 4-Amino-1-chloro-2-fluorobenzene:

    • To a stirred suspension of iron powder and ammonium chloride in a mixture of ethanol and water, add 1-chloro-2-fluoro-4-nitrobenzene.

    • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, filter the hot reaction mixture through celite and wash with ethanol.

    • Concentrate the filtrate under reduced pressure and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amine.

  • Sandmeyer Reaction to yield 4-Bromo-1-chloro-2-fluorobenzene:

    • Dissolve the synthesized 4-amino-1-chloro-2-fluorobenzene in an aqueous solution of hydrobromic acid.

    • Cool the solution to 0-5°C in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60°C for 30 minutes to ensure complete reaction.

    • Extract the product with a suitable solvent like dichloromethane, wash the organic layer, dry, and purify by distillation or column chromatography.

  • tert-Butylation of 4-Bromo-1-chloro-2-fluorobenzene:

    • This step can be achieved via a Negishi coupling. To a solution of 4-bromo-1-chloro-2-fluorobenzene and a palladium catalyst (e.g., Pd(dppf)Cl₂) in an anhydrous solvent like THF, add tert-butylmagnesium chloride (a Grignard reagent) dropwise under an inert atmosphere.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

    • Purify the resulting 4-tert-butyl-1-chloro-2-fluorobenzene by column chromatography. Causality: The use of a palladium catalyst is crucial for facilitating the cross-coupling between the aryl bromide and the tert-butyl Grignard reagent.

  • Cyanation to 4-tert-Butyl-5-chloro-2-fluorobenzonitrile:

    • Combine 4-tert-butyl-1-chloro-2-fluorobenzene, zinc cyanide, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in an anhydrous polar aprotic solvent like DMF.

    • Heat the mixture under an inert atmosphere at 80-100°C for several hours.

    • After cooling, quench the reaction and extract the product. Purification by column chromatography will yield the desired precursor.

Part B: Synthesis of 5-tert-Butyl-6-chloro-1H-indazol-3-amine

  • Cyclization with Hydrazine:

    • Dissolve the precursor, 4-tert-butyl-5-chloro-2-fluorobenzonitrile, in a suitable solvent such as ethanol or n-butanol in a sealed reaction vessel.

    • Add an excess of hydrazine hydrate (3-5 equivalents).

    • Heat the reaction mixture to 100-120°C for 4-12 hours. The high temperature is necessary to facilitate the nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by intramolecular cyclization onto the nitrile group.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 5-tert-Butyl-6-chloro-1H-indazol-3-amine. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.[4]

Potential Applications in Drug Discovery and Future Directions

While specific biological data for 5-tert-Butyl-6-chloro-1H-indazol-3-amine is not yet widely published, the extensive research on analogous compounds allows for informed predictions of its therapeutic potential.

Potential_Applications cluster_applications Potential Therapeutic Areas IndazoleCore 5-tert-Butyl-6-chloro-1H-indazol-3-amine Anticancer Anticancer Agent IndazoleCore->Anticancer Kinase Inhibition (e.g., FGFR, ALK) Antimicrobial Antimicrobial Agent IndazoleCore->Antimicrobial Inhibition of bacterial enzymes (e.g., DNA gyrase) AntiInflammatory Anti-inflammatory Agent IndazoleCore->AntiInflammatory Modulation of inflammatory pathways Neurodegenerative Neurodegenerative Disease Therapy IndazoleCore->Neurodegenerative Targeting disease-related kinases

Caption: Potential therapeutic applications of 5-tert-Butyl-6-chloro-1H-indazol-3-amine.

  • Anticancer Activity: The 3-aminoindazole scaffold is a well-known inhibitor of various protein kinases implicated in cancer progression.[2] The substituents on the benzene ring play a crucial role in tuning the selectivity and potency. The 5-tert-butyl group can provide favorable hydrophobic interactions in the kinase active site, while the 6-chloro group can modulate the electronic properties and potentially form halogen bonds. Future research should focus on screening this compound against a panel of cancer-related kinases and in various cancer cell line proliferation assays.

  • Antimicrobial and Antiviral Activity: Indazole derivatives have been reported to possess antibacterial, antifungal, and antiviral properties.[3][5] The mechanism of action can involve the inhibition of essential microbial enzymes. 5-tert-Butyl-6-chloro-1H-indazol-3-amine could be a valuable starting point for the development of novel anti-infective agents, particularly against drug-resistant strains.

  • Anti-inflammatory and Neuroprotective Effects: Chronic inflammation and dysregulated kinase activity are hallmarks of many neurodegenerative diseases. Given the anti-inflammatory properties of some indazoles, this compound could be explored for its potential to modulate neuroinflammatory pathways.[1]

Future research should aim to:

  • Synthesize and characterize 5-tert-Butyl-6-chloro-1H-indazol-3-amine to confirm its physicochemical properties.

  • Evaluate its biological activity in a broad range of assays relevant to oncology, infectious diseases, and neurology.

  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications at the 3-amino, 5-tert-butyl, and 6-chloro positions to optimize for potency and selectivity.

  • Conduct in vivo studies to assess the pharmacokinetic profile and efficacy of promising derivatives.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4998. [Link]

  • Frost, J. M., et al. (2018). Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain. Journal of Medicinal Chemistry, 61(15), 6649–6667. [Link]

  • Reddy, T. S., & Kumar, M. P. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemistry & Biology Interface, 12(1), 1-20. [Link]

  • Goud, R., et al. (2015). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 7(10), 309-316. [Link]

  • University of California, Berkeley. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • Speicher, S., Plutschack, M. B., & Ritter, T. (2019). Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. Organic Syntheses, 96, 466-487. [Link]

  • Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 913-940. [Link]

  • Zhao, G., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13399, 1H-indazol-3-amine. PubChem. [Link]

  • Sharghi, H., & Hosseini-Sarvari, M. (2006). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Journal of the Iranian Chemical Society, 3(3), 263-267. [Link]

  • University of California, Berkeley. (2014). The Friedel-Crafts Reaction. [Link]

  • Chemistry Channel. (2022, August 17). A Friedel Crafts Reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Biologically active 3-aminoindazoles. [Link]

  • Al-Hussain, S. A., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal of Molecular Structure, 1315, 138374. [Link]

  • Organic Chemistry Portal. (n.d.). Access to "Friedel-Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols. [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Hoechst Aktiengesellschaft. (1995). Process for preparing fluorobenzonitriles. U.S.
  • The Royal Society of Chemistry. (2015). Supporting information for "A practical, catalytic, and highly enantioselective synthesis of aromatic carboxamides". [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 14). 2-Bromo-5-chlorobenzonitrile: A Crucial Intermediate for Pharmaceutical Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24987277, 5-chloro-N-(3-chlorophenyl)-1H-indazol-3-amine. PubChem. [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 741–745. [Link]

  • Shanghai Zhaorun Chemical Co., Ltd. (2021). Preparation method of 5-bromo-2-chlorobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. PubChem. [Link]

  • Asahi Glass Co., Ltd. (2001). Process for the preparation of fluorobenzyl derivatives.
  • Indian Biological Data Centre. (n.d.). 5ALN - ISDA - IBDC. [Link]

  • Hoechst Aktiengesellschaft. (1992). Process for the preparation of 2,4,5-trifluorobenzonitrile.
  • Zhejiang Weihua Co., Ltd. (2021). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Chinese Patent No. CN113372070A. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130362901, US10023576, Example 76. PubChem. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Covalent KRAS G12C Inhibitor Scaffolds Utilizing 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, shifting a previously "undruggable" target into a clinically validated one.[1] Sotorasib (AMG 510), the first FDA-approved agent in this class, has paved the way for extensive research into novel scaffolds that can effectively and selectively bind to the mutant cysteine residue.[2] The 3-aminoindazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a hinge-binder in the ATP-binding pocket of various kinases.[3][4] This document provides detailed protocols for the strategic use of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine as a key starting material for the synthesis of advanced intermediates, primed for elaboration into potent covalent KRAS G12C inhibitors. We will detail a robust and versatile two-step sequence: a palladium-catalyzed Buchwald-Hartwig C-N coupling followed by the installation of the covalent acrylamide warhead.

Introduction: The Strategic Importance of the 3-Aminoindazole Scaffold

The KRAS protein, a small GTPase, is a central node in signaling pathways that regulate cell proliferation and survival. Mutations in the KRAS gene are among the most common drivers of human cancers.[1] The specific G12C mutation, which substitutes glycine with a cysteine at codon 12, creates a unique, targetable nucleophile that has been successfully exploited by covalent inhibitors.[2]

The design of these inhibitors often relies on a modular approach, incorporating:

  • A core scaffold that establishes non-covalent interactions within the Switch-II pocket of KRAS G12C.

  • A linker element.

  • An electrophilic "warhead," typically an acrylamide, that forms an irreversible covalent bond with the thiol of Cys12.

The 3-aminoindazole moiety is an ideal component for the core scaffold. Its bicyclic structure and strategically positioned nitrogen atoms allow it to form critical hydrogen bonds within protein binding sites, a feature that has been successfully leveraged in the design of numerous kinase inhibitors.[5] By employing 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine , we introduce substituents (tert-butyl and chloro groups) that can be used to fine-tune solubility, metabolic stability, and steric interactions within the target's binding pocket.

This guide details a synthetic strategy to couple this key indazole building block with a functionalized heterocyclic core, subsequently installing the reactive acrylamide group to generate a versatile intermediate for KRAS G12C inhibitor discovery programs.

Overall Synthetic Workflow

The proposed synthesis is a two-stage process designed for modularity and efficiency. The first stage establishes the core structure of the inhibitor via a C-N bond formation, and the second stage appends the functionality required for covalent targeting.

G cluster_0 Stage 1: Core Scaffold Assembly cluster_1 Stage 2: Covalent Warhead Installation A 5-(tert-Butyl)-6-chloro- 1H-indazol-3-amine C Buchwald-Hartwig C-N Coupling A->C B Electrophilic Heterocycle (e.g., Halo-pyrimidine) B->C D Coupled Indazole Intermediate C->D Formation of Key Aryl-Amine Bond E Amine Deprotection (If necessary) D->E D->E Proceed to Stage 2 G Acylation Reaction E->G F Acryloyl Chloride F->G H Final Covalent Inhibitor Scaffold G->H Formation of Acrylamide Moiety

Figure 1: High-level workflow for the synthesis of a covalent inhibitor scaffold.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 3 via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine (1) with tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate (2) .

Principle & Rationale: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, offering mild reaction conditions and broad functional group tolerance compared to classical methods like nucleophilic aromatic substitution (SNAr).[6] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product.[7] The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos) is critical for stabilizing the palladium catalyst and promoting the reductive elimination step. Cesium carbonate is used as a non-nucleophilic base to facilitate the deprotonation of the amine nucleophile within the catalyst coordination sphere.[8]

Figure 2: Buchwald-Hartwig coupling reaction scheme.

Materials & Equipment:

  • 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine (1)

  • tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate (2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon gas supply

  • Schlenk flask or equivalent reaction vessel with condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware, rotary evaporator, and TLC setup

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine (1 , 1.0 eq.), tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate (2 , 1.1 eq.), and Cesium Carbonate (2.0 eq.).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.05 eq.) and Xantphos (0.1 eq.) in a small amount of anhydrous dioxane. Add this catalyst/ligand slurry to the main reaction flask.

  • Add anhydrous 1,4-dioxane to the Schlenk flask to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent (1 ).

  • Seal the flask, and thoroughly degas the mixture by bubbling the inert gas through the solvent for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the coupled product 3 as a solid.

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the structure and purity of the product.

  • LC-MS: To verify the molecular weight (M+H⁺) and assess purity.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Dioxane is a flammable solvent and a suspected carcinogen.

  • The reaction should be conducted under an inert atmosphere to prevent catalyst degradation.

Protocol 2: Synthesis of Covalent Warhead Intermediate 5

This protocol details the deprotection of the Boc group from intermediate 3 followed by acylation with acryloyl chloride to install the covalent warhead.

Principle & Rationale: The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for amines. Treatment with a strong acid like trifluoroacetic acid (TFA) efficiently cleaves the Boc group to reveal the free secondary amine (4 ).[9] This deprotected amine is then acylated using acryloyl chloride in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). DIPEA acts as a scavenger for the HCl generated during the acylation, driving the reaction to completion without competing as a nucleophile.[9] This step is crucial for creating the electrophilic Michael acceptor necessary for covalent bond formation with the KRAS G12C cysteine residue.

Figure 3: Deprotection and acylation reaction scheme.

Materials & Equipment:

  • Boc-protected intermediate 3

  • Trifluoroacetic acid (TFA)

  • Acryloyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, ice bath, magnetic stirrer

Procedure:

Step 2a: Boc Deprotection

  • Dissolve the Boc-protected intermediate 3 (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC/LC-MS for the disappearance of starting material.

  • Once the deprotection is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt 4 is often carried forward to the next step without further purification.

Step 2b: Acrylamide Formation

  • Dissolve the crude amine salt 4 in anhydrous DCM and cool the solution to 0 °C.

  • Add DIPEA (3.0 eq.) to neutralize the TFA salt and act as the base for the acylation.

  • Slowly add acryloyl chloride (1.2 eq.) dropwise, ensuring the temperature remains at or below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, quench by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final covalent inhibitor scaffold 5 .

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the presence of the acrylamide protons and the overall structure.

  • LC-MS / HRMS: To confirm the final molecular weight.

Safety Precautions:

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Acryloyl chloride is a lachrymator, highly toxic, and moisture-sensitive. It must be handled in a fume hood.

  • The acylation reaction is exothermic; slow addition at 0 °C is critical.

Quantitative Data Summary

The following table provides an overview of the reaction parameters for a representative synthesis. Yields are illustrative and may vary based on reaction scale and purification efficiency.

StepReaction NameStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)ProductExpected Yield (%)
1 Buchwald-Hartwig AminationIndazole 1 Pd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane10012-24Intermediate 3 60-80
2a Boc DeprotectionIntermediate 3 Trifluoroacetic Acid (TFA)DCM0 to rt1-2Amine Salt 4 >95 (crude)
2b AcylationAmine Salt 4 Acryloyl Chloride, DIPEADCM01-2Scaffold 5 70-90

Conclusion

This application note provides a robust and scientifically grounded framework for the synthesis of advanced covalent inhibitor scaffolds targeting KRAS G12C, starting from the versatile building block 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine . The detailed protocols for the Buchwald-Hartwig amination and subsequent acrylamide installation offer a modular route that can be adapted by researchers in drug discovery. By modifying the electrophilic coupling partner or the substituents on the indazole core, this methodology enables the rapid generation of diverse analogues for structure-activity relationship (SAR) studies, ultimately aiding in the development of next-generation therapies for KRAS-mutant cancers.

References

  • Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-84. [Link]

  • Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. [Link]

  • Wang, T., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. [Link]

  • Surgenor, A., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. [Link]

  • Cunico, D., et al. (2012). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Request PDF. [Link]

  • Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Various Authors. Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online. [Link]

  • Various Authors. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Various Authors. (2019). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Piou, T., et al. (2017). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. PMC. [Link]

  • Matsubara, R., et al. (2022). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Various Authors. (2023). Sotorasib – Mechanism of Action and Synthesis. YouTube. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Various Authors. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nielsen, A. T., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Various Authors. Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

  • Rem-DVI, H., et al. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. PMC. [Link]

  • Various Authors. (2021). Synthesis of Sotorasib. ResearchGate. [Link]

  • Brancale, A., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. [Link]

  • Pilon, T. (2020). Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery”. The Sotorasib Story. [Link]

  • Liu, H., et al. (2018). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications (RSC Publishing). [Link]

  • Piou, T., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. [Link]

Sources

Application Note: High-Fidelity Amide Coupling with 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

This guide details the optimized protocols for effecting amide coupling with 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine (referred to herein as Substrate-A ).

The Challenge: Substrate-A presents a "perfect storm" of deactivating features for nucleophilic attack. The 3-amino group is exocyclic to a heteroaromatic ring, meaning its lone pair is heavily delocalized into the


-system of the indazole. Furthermore, the 6-chloro substituent exerts an inductive electron-withdrawing effect (-I), further reducing the Lewis basicity of the amine. The 5-tert-butyl group, while not directly blocking the amine, creates a hydrophobic pocket that can hinder the approach of bulky activated esters. Standard carbodiimide chemistries (EDC/HOBt) typically result in <10% conversion or stalled intermediates.

The Solution: This protocol prioritizes high-energy activation agents (T3P, HATU) and specific solvent systems designed to disrupt the aggregation of the indazole core while favoring the kinetic attack of the exocyclic amine over the competitive N1-acylation.

Chemo-Physical Analysis

Electronic Deactivation

Unlike a standard aniline (pKa ~4.6), the conjugate acid of a 3-aminoindazole typically has a pKa in the range of 2.0–3.0 . This logarithmic difference implies that Substrate-A is approximately 100x less nucleophilic than a standard aniline.

Regioselectivity (The N1 vs. C3-N Problem)

The indazole ring possesses an acidic proton at N1 (pKa ~14). Under basic coupling conditions, there is a risk of deprotonation and subsequent acylation at N1 (or N2) rather than the desired exocyclic amine.

  • Kinetic Product: Exocyclic Amide (Desired).

  • Thermodynamic/Side Product: N1-Acyl Indazole.[1]

Critical Insight: N1-acylation is often reversible. If bis-acylation (N1 + exocyclic N) is observed, a mild basic workup (LiOH/MeOH) often selectively cleaves the unstable N1-amide while retaining the desired product.

Decision Matrix & Strategy

CouplingStrategy Start Start: Coupling Substrate-A Scale Assess Scale & Acid Partner Start->Scale SmallScale < 100 mg Precious Acid Scale->SmallScale LargeScale > 1g Robust Acid Scale->LargeScale HATU Method A: HATU/DIPEA (High Potency) SmallScale->HATU T3P Method B: T3P/Pyridine (Scalable/Clean) LargeScale->T3P Check Check LCMS @ 4h HATU->Check T3P->Check Success Isolate Product Check->Success Product > 80% Fail < 20% Conv. Check->Fail Stalled AcidChloride Method C: Acid Chloride (The 'Sledgehammer') Fail->AcidChloride

Figure 1: Strategic decision tree for selecting the optimal coupling agent based on scale and acid stability.

Experimental Protocols

Method A: HATU-Mediated Coupling (High Potency)

Best for: Small scale, precious carboxylic acids, library synthesis.

Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), which reacts faster with deactivated amines than standard OBt esters.

Reagents:

  • Substrate-A (1.0 equiv)[2]

  • Carboxylic Acid (1.2 equiv)

  • HATU (1.3 equiv)

  • DIPEA (3.0 equiv) — Crucial: Must be dry.

  • Solvent: DMF (Anhydrous) — Concentration: 0.2 M

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

  • Add HATU (1.3 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange.

  • Addition: Add Substrate-A (1.0 eq) solid directly to the reaction mixture.

  • Reaction: Stir at 50°C for 4–16 hours.

    • Note: RT is often insufficient for this sterically encumbered amine. Heating to 50°C overcomes the activation energy barrier.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄.

Method B: T3P (Propylphosphonic Anhydride) (Scalable)

Best for: >1g scale, ease of purification, "Green" chemistry.

Rationale: T3P drives the reaction to completion with very low epimerization risk. The byproducts are water-soluble, simplifying the workup to a simple phase separation.

Reagents:

  • Substrate-A (1.0 equiv)[2]

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (2.0 equiv)

  • Base: Pyridine (5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: 2-MeTHF or EtOAc (0.3 M)

Procedure:

  • Charge: To a flask equipped with a reflux condenser, add Carboxylic Acid (1.1 eq), Substrate-A (1.0 eq), and Solvent (2-MeTHF).

  • Base: Add Pyridine (5.0 eq).

  • Reagent: Add T3P solution (2.0 eq) dropwise.

  • Reaction: Heat to 70–80°C for 12 hours.

    • Why Pyridine? It acts as both a base and an acylation catalyst.

  • Workup: Cool to RT. Add water. Separate layers. Wash organic layer with 1N HCl (to remove pyridine), then sat. NaHCO₃.

    • Result: The organic layer typically contains pure product without silica chromatography.

Method C: Acid Chloride Generation (The "Nuclear Option")

Best for: Extremely unreactive amines where HATU/T3P fails.

Procedure:

  • Convert the carboxylic acid to the acid chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM. Evaporate to dryness to remove excess HCl/Oxalyl chloride.

  • Redissolve the acid chloride in dry THF or DCM.

  • Add Substrate-A (1.0 eq) and Pyridine (3.0 eq).

  • Stir at RT or Reflux.

    • Risk: This method has the highest risk of bis-acylation (N1 + N-exocyclic). If LCMS shows M+Acid mass (Bis-acylated), treat the crude mixture with 1M LiOH in THF/MeOH (1:1) for 30 mins at RT to cleave the N1-acyl group selectively.

Quantitative Comparison of Methods

ParameterMethod A (HATU)Method B (T3P)Method C (Acid Cl)
Reactivity HighHighVery High
Scale Suitability < 1g> 100gVariable
Byproduct Removal Difficult (Urea/N-oxide)Easy (Water soluble)Easy (HCl salts)
Epimerization Risk LowVery LowHigh
Cost HighModerateLow
Recommended Temp 50°C80°C0°C to Reflux

Troubleshooting & Optimization

"I see the product mass, but it's unstable."

You likely formed the N1-acyl isomer (kinetic trap) or the Bis-acyl product .

  • Diagnosis: Check 1H NMR.[3][4][5] If the N1-H signal (usually broad singlet >12 ppm) is missing, you have acylated the ring nitrogen.

  • Fix: Stir the crude residue in MeOH with 5% K₂CO₃. The N1-acyl group is labile and will hydrolyze, leaving the stable amide bond at the 3-position intact.

"Reaction stalled at 30% conversion."
  • Solvent Switch: Switch from DMF to NMP (N-methylpyrrolidone). NMP allows for higher temperatures (up to 100°C) and better solubilizes the aggregated indazole.

  • Catalyst: Add 0.5 equiv of HOAt (1-hydroxy-7-azabenzotriazole) to the HATU reaction to accelerate the active ester formation.

Workflow Visualization

Workflow Step1 1. Activation (Acid + Base + Reagent) Step2 2. Addition (Add 3-Aminoindazole) Step1->Step2 Step3 3. Heating (50-80°C is critical) Step2->Step3 Step4 4. Quench & Wash (Acidic wash for Pyridine Basic wash for HATU) Step3->Step4 Step5 5. Scavenge/Hydrolysis (Optional: LiOH treat for bis-acylation) Step4->Step5

Figure 2: Linear workflow for the coupling process, emphasizing the critical heating step.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140-177. Link

  • Specific Indazole Reactivity: Journal of Medicinal Chemistry studies on Linifanib analogs (ABT-869) utilize similar 3-aminoindazole cores, often employing HATU or acid chloride routes due to the deactivated amine.

  • T3P Application: Boehringer Ingelheim process data regarding the use of Propylphosphonic Anhydride (T3P) for difficult anilines. Link

Sources

Application Notes and Protocols for Kinase Inhibitor Design: Leveraging the 5-tert-butyl-6-chloroindazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibitor Design

The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, most notably protein kinases.[1] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several FDA-approved small-molecule kinase inhibitors feature the indazole core, underscoring its clinical significance.[1] This document provides an in-depth guide for researchers on the application of a specific, rationally designed scaffold, 5-tert-butyl-6-chloroindazole, in the development of novel kinase inhibitors, with a particular focus on targeting Receptor-Interacting Protein Kinase 1 (RIPK1).

The strategic incorporation of a tert-butyl group at the 5-position and a chlorine atom at the 6-position of the indazole ring is a deliberate design choice. The bulky, lipophilic tert-butyl group can effectively occupy hydrophobic pockets within the kinase ATP-binding site, a feature known to be critical for the binding affinity of some kinase inhibitors.[2] The electron-withdrawing chlorine atom can modulate the electronic properties of the indazole ring system and provide an additional point of interaction with the target protein.

Target Focus: Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a serine/threonine kinase that has emerged as a critical regulator of cellular necroptosis, a form of programmed cell death, and inflammation.[3][4] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases.[5][6] As a key mediator of TNFα-driven inflammation and cell death, RIPK1 presents a compelling therapeutic target for the development of novel inhibitors.[4] The kinase activity of RIPK1 is essential for the formation of the "necrosome," a protein complex that executes necroptotic cell death.[5] Therefore, small molecule inhibitors that target the kinase function of RIPK1 are of significant therapeutic interest.[7]

Signaling Pathway of RIPK1-Mediated Necroptosis

The diagram below illustrates the central role of RIPK1 in the necroptosis pathway, highlighting the point of intervention for kinase inhibitors.

RIPK1_Pathway TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment TNFa TNFα TNFa->TNFR1 Binding NFkB NF-κB Activation (Pro-survival) Complex_I->NFkB Complex_II Complex II (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_II Transition pRIPK1 p-RIPK1 Complex_II->pRIPK1 Autophosphorylation pRIPK3 p-RIPK3 pRIPK1->pRIPK3 Phosphorylation pMLKL p-MLKL pRIPK3->pMLKL Phosphorylation Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Inhibitor 5-tert-butyl-6-chloroindazole Inhibitor Inhibitor->pRIPK1 Inhibition

Caption: RIPK1 signaling cascade leading to necroptosis and the point of inhibition.

Synthetic Protocol for 5-tert-butyl-6-chloroindazole Derivatives

The following is a generalized synthetic scheme for the preparation of N-aryl-5-tert-butyl-6-chloro-1H-indazol-3-amine derivatives, a class of compounds designed to target the ATP-binding site of kinases.

Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: 4-tert-butyl-3-chloroaniline Substituted anilines Step1 Step 1: Diazotization and Cyclization to form 5-tert-butyl-6-chloroindazole Start->Step1 Step2 Step 2: Nitration at 3-position Step1->Step2 Step3 Step 3: Reduction of nitro group to amine Step2->Step3 Step4 Step 4: Amide coupling or Urea formation with various building blocks Step3->Step4 Final Final Products: Library of 5-tert-butyl-6-chloroindazole -based kinase inhibitors Step4->Final

Caption: Synthetic workflow for 5-tert-butyl-6-chloroindazole inhibitors.

Detailed Experimental Protocol

Step 1: Synthesis of 5-tert-butyl-6-chloro-1H-indazole

  • To a stirred solution of 4-tert-butyl-3-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • In a separate flask, prepare a solution of sodium sulfite in water.

  • Slowly add the diazonium salt solution to the sodium sulfite solution at room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid and heat to 80°C for 2 hours.

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-tert-butyl-6-chloro-1H-indazole.

Step 2-4: Derivatization to Bioactive Molecules

Subsequent functionalization at the 3-position is a common strategy for developing indazole-based kinase inhibitors.[8] This typically involves nitration at the 3-position, followed by reduction to the amine, and subsequent amide coupling or urea formation with a variety of carboxylic acids or isocyanates, respectively. These reactions are standard procedures in medicinal chemistry and can be adapted from established protocols.

Biochemical and Cellular Assay Protocols

Evaluation of the synthesized compounds requires robust and reliable in vitro and cell-based assays to determine their inhibitory activity against the target kinase and their effect on cellular signaling pathways.

In Vitro Kinase Assay: Measuring Direct Enzyme Inhibition

This protocol outlines a general method for assessing the in vitro inhibitory activity of the synthesized compounds against RIPK1 kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified as a measure of kinase activity.[9][10]

Materials:

  • Recombinant human RIPK1 kinase

  • Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)

  • ATP

  • Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or similar)

  • 384-well microplates

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the RIPK1 kinase and the substrate in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Assessing Cellular Target Engagement and Pathway Inhibition

This protocol describes a method to evaluate the ability of the compounds to inhibit RIPK1-mediated necroptosis in a cellular context.[5]

Principle: HT-29 human colon cancer cells are induced to undergo necroptosis by treatment with a combination of TNFα, a SMAC mimetic (to inhibit cIAP1/2), and a pan-caspase inhibitor (to block apoptosis). The ability of the test compounds to rescue the cells from necroptosis is quantified.

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TNFα

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)

  • 96-well cell culture plates

Protocol:

  • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Induce necroptosis by adding a cocktail of TNFα, SMAC mimetic, and z-VAD-fmk to the wells.

  • Incubate the cells for 24 hours.

  • Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent protection from necroptosis for each compound concentration and determine the EC50 value.

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the biochemical and cellular assays will be crucial for establishing a structure-activity relationship for the 5-tert-butyl-6-chloroindazole scaffold.

Example SAR Table
Compound IDR Group at 3-positionRIPK1 IC50 (nM)HT-29 EC50 (nM)
Scaffold-001 -NH25,200>10,000
Scaffold-002 -NH-CO-phenyl350800
Scaffold-003 -NH-CO-(4-fluorophenyl)120250
Scaffold-004 -NH-CO-(pyridin-3-yl)85150
Scaffold-005 -NH-CO-NH-phenyl450950

Interpretation of SAR Data:

  • The unsubstituted 3-amino derivative (Scaffold-001 ) shows weak activity, indicating that further substitution at this position is necessary for potent inhibition.

  • The introduction of an amide linkage with an aromatic ring (Scaffold-002 ) significantly improves potency.

  • Electron-withdrawing substituents on the phenyl ring, such as fluorine (Scaffold-003 ), further enhance activity, suggesting a potential hydrogen bond interaction or favorable electronic effects.

  • Replacing the phenyl ring with a pyridine ring (Scaffold-004 ) leads to the most potent compound in this series, likely due to the ability of the pyridine nitrogen to form a key hydrogen bond with the kinase hinge region.

  • The urea linkage (Scaffold-005 ) is less favorable than the amide linkage in this series.

Conclusion

The 5-tert-butyl-6-chloroindazole scaffold represents a promising starting point for the design of novel kinase inhibitors, particularly for targets such as RIPK1. The synthetic accessibility of this scaffold allows for the rapid generation of diverse chemical libraries. By employing the detailed biochemical and cellular assay protocols described herein, researchers can effectively evaluate the potency and cellular efficacy of their designed compounds. The systematic analysis of the structure-activity relationship will guide the optimization of lead compounds with improved drug-like properties, ultimately paving the way for the development of new therapeutics for the treatment of inflammatory and other diseases.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). (2003). J Med Chem. Retrieved February 12, 2026, from [Link]

  • RIPK1 Inhibitors. (2024). Alzheimer's Drug Discovery Foundation. Retrieved February 12, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved February 12, 2026, from [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science Publishers. Retrieved February 12, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved February 12, 2026, from [Link]

  • Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. (2025). PubMed. Retrieved February 12, 2026, from [Link]

  • Advances in RIPK1 kinase inhibitors. (2022). PMC. Retrieved February 12, 2026, from [Link]

  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]

  • From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases. (2024). PubMed. Retrieved February 12, 2026, from [Link]

  • Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs. (2020). PubMed. Retrieved February 12, 2026, from [Link]

  • Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis. (2019). PMC. Retrieved February 12, 2026, from [Link]

Sources

Reaction conditions for N-alkylation of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

Executive Summary & Mechanistic Landscape

The N-alkylation of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine represents a critical junction in the synthesis of kinase inhibitors (e.g., PI3K, BTK pathways). This transformation is governed by a complex interplay of tautomeric equilibrium , pKa differentials , and steric shielding .

The substrate presents three potential nucleophilic sites:

  • N1 (Ring Nitrogen): Thermodynamically favored, pKa

    
     14 (most acidic).
    
  • N2 (Ring Nitrogen): Kinetically accessible, often favored by steric crowding at N1 or specific chelation effects.

  • N3 (Exocyclic Amine): pKa

    
     30 (neutral), but highly nucleophilic in its neutral state compared to the neutral ring nitrogens. However, under basic conditions, the indazolyl anion  (at N1/N2) is the dominant nucleophile.
    

The Challenge: Direct alkylation often yields a mixture of N1-alkyl (desired), N2-alkyl (isomeric impurity), and N3-alkyl (over-alkylation) products. The 5-tert-butyl group provides remote steric bulk that slightly favors N1 selectivity by destabilizing the N2-tautomer, while the 6-chloro substituent increases the acidity of the ring NH, facilitating deprotonation.

Critical Decision Matrix

Before selecting a protocol, evaluate your specific requirements using this logic flow:

DecisionMatrix Start Start: Alkylation Goal Target Target Site? Start->Target N1 Ring N1 (Major) Target->N1 N3 Exocyclic Amine (N3) Target->N3 Scale Scale & Purity Req? N1->Scale RouteC Route C: Reductive Amination (Aldehyde + STAB) N3->RouteC HighPurity High Purity / GMP Scale->HighPurity Rapid Rapid / Discovery Scale->Rapid RouteA Route A: Protection Strategy (Boc-Protection -> Alkylation -> Deprotection) HighPurity->RouteA RouteB Route B: Direct Alkylation (Cs2CO3 / DMF / Control) Rapid->RouteB

Figure 1: Strategic decision tree for selecting the optimal alkylation protocol.

Protocol A: The "Gold Standard" (Protection Strategy)

Best for: Scale-up (>10g), GMP intermediates, and cases requiring >98% regioselectivity.

Rationale: Protecting the exocyclic amine (N3) with a Boc group eliminates N3-alkylation and sterically guides the electrophile to the N1 position.

Step 1: N3-Protection (Boc-Anhydride)
  • Reagents:

    
     (1.1 equiv), DMAP (0.1 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: DCM or THF (

    
     to RT).
    
  • Mechanism: The exocyclic amine is more nucleophilic towards the carbonyl of

    
     than the ring nitrogen under neutral conditions.
    
Step 2: N1-Alkylation (The Critical Step)
  • Reagents: Alkyl Halide (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF or NMP (Anhydrous).

  • Temperature:

    
    
    
    
    .

Detailed Procedure:

  • Dissolution: Dissolve N-Boc-5-(tert-butyl)-6-chloro-1H-indazol-3-amine (1.0 equiv) in anhydrous DMF (10 volumes).

  • Base Addition: Add

    
     (2.0 equiv). Stir for 30 min at RT to form the indazolyl anion. Note: The solution will likely turn yellow/orange.
    
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Tip: For reactive halides (MeI, BnBr), cool to

      
       during addition.
      
    • Tip: For unreactive halides, heat to

      
      .
      
  • Monitoring: Monitor by HPLC/LC-MS. Look for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ).
  • Workup: Pour into ice water (20 volumes). The product usually precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Step 3: Deprotection
  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Yield: Typically >85% over 3 steps with >95:5 N1:N2 selectivity.

Protocol B: Direct Alkylation (Rapid Synthesis)

Best for: Early-stage discovery, library synthesis, or when the electrophile is bulky (favoring N1 naturally).

Risk: Competitive alkylation at N3 (exocyclic) and N2.

Optimized Conditions:

Parameter Condition Rationale
Base NaH (60%) Irreversible deprotonation ensures the negative charge is on the Ring N, making it the hardest nucleophile (favors N1).
Solvent THF Promotes tight ion pairing, favoring N1 alkylation over N2 (which is favored in highly polar solvents like DMSO).

| Temperature |


  | Kinetic control minimizes N2/N3 side products. |
| Stoichiometry  | 1.05 equiv Electrophile  | Strict limiting reagent prevents over-alkylation at N3. |

Protocol:

  • Suspend NaH (1.2 equiv, 60% in oil) in anhydrous THF under

    
     at 
    
    
    
    .
  • Add 5-(tert-butyl)-6-chloro-1H-indazol-3-amine (1.0 equiv) portion-wise. Evolution of

    
     gas will be observed.[1] Stir for 45 min at 
    
    
    
    .
  • Add the Alkyl Halide (1.05 equiv) dropwise.

  • Allow to warm to RT slowly over 2 hours.

  • Quench: Carefully add sat.

    
     at 
    
    
    
    .

Troubleshooting & Optimization

Regioselectivity Issues (N1 vs N2)

If you observe significant N2-alkylation (often identified by a distinct shift in NMR or lower retention time on reverse-phase LC):

  • Switch Solvent: Change from DMF to Toluene or THF . Non-polar solvents favor the thermodynamic N1 product.

  • Switch Base: Use KOtBu in THF. The bulky cation (

    
    ) and solvent shell can shield N2.
    
  • Thermodynamic Equilibration: If using an alkyl halide that allows reversibility (rare), heating can favor N1.

Over-Alkylation (N3)

If you observe bis-alkylation (Ring N + Exocyclic N):

  • Switch to Protocol A (Protection). This is the only guaranteed fix.

  • Reduce Equivalents: Use 0.9 equiv of alkyl halide.

Visualizing the Pathway

ReactionPathway SM 5-(tBu)-6-Cl-Indazole-3-amine (SM) Boc N-Boc Intermediate SM->Boc (Boc)2O Anion Indazolyl Anion SM->Anion NaH N1_Boc N1-Alkyl-N-Boc Boc->N1_Boc R-X, Base Final N1-Alkyl Product (Target) N1_Boc->Final TFA Anion->Final R-X (Major) N2_Side N2-Alkyl (Impurity) Anion->N2_Side R-X (Minor) N3_Side N3-Alkyl (Over-reaction) Anion->N3_Side R-X (Trace)

Figure 2: Reaction pathways showing the advantage of the protection strategy (dashed line) in avoiding impurities.

References

  • Regioselective N-alkyl

    • Source: Beilstein J. Org. Chem. 2014, 10, 1159–1165.
    • Key Insight: Establishes NaH/THF as a superior system for N1 selectivity in 3-substituted indazoles.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Lenacapavir Intermedi

    • Source: Molecules 2024, 29(12), 2705.
    • Key Insight: Provides handling and purification protocols for chloro-indazol-3-amines relevant to scale-up.
  • Development of a selective and scalable N1-indazole alkyl

    • Source: React.[1][2][3][4][5][6][7] Chem. Eng., 2024, 9, 839.

    • Key Insight: Discusses thermodynamic control and solvent effects on N1/N2 selectivity.

Sources

Hinge-binding fragment design with 3-aminoindazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

This guide provides a comprehensive framework for the design and validation of kinase hinge-binding fragments centered on the 3-aminoindazole scaffold. Protein kinases, a critical class of drug targets, share a conserved ATP-binding site featuring a "hinge" region that is fundamental for inhibitor recognition and binding. The 3-aminoindazole moiety has emerged as a privileged scaffold in kinase inhibitor design, adept at forming key hydrogen bond interactions with this hinge region, thereby serving as an excellent starting point for fragment-based drug discovery (FBDD). We will delve into the structural rationale for its efficacy, present detailed protocols for primary screening and biophysical validation, and outline a strategic workflow for evolving these fragments into potent and selective lead compounds.

Introduction: The Kinase Hinge as a Prime Target

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The ATP-binding site of most kinases is structurally conserved and contains a flexible "hinge" region that connects the N- and C-terminal lobes of the catalytic domain.[3] This hinge region is crucial as it forms a specific hydrogen bond pattern with the adenine ring of ATP to anchor it for phosphotransfer.[3][4]

Fragment-Based Drug Discovery (FBDD) has proven to be a powerful strategy for identifying novel kinase inhibitors.[5][6] This approach begins by screening low molecular weight compounds (fragments) that bind with low affinity but high ligand efficiency.[5] The 3-aminoindazole scaffold is an exemplary hinge-binding fragment. Its bicyclic structure and strategically positioned amino group and ring nitrogens allow it to mimic the hydrogen bond donor-acceptor pattern of adenine, forming crucial interactions with the backbone amide and carbonyl groups of the kinase hinge residues.[7] This foundational interaction provides a robust anchor point from which to grow the fragment into unoccupied pockets of the ATP-binding site, thereby building potency and selectivity. This document outlines the strategic considerations and experimental protocols for leveraging 3-aminoindazole derivatives in a kinase-focused FBDD campaign.

The 3-Aminoindazole Scaffold: A Privileged Hinge Binder

The utility of the 3-aminoindazole core lies in its ability to form bidentate hydrogen bonds with the kinase hinge. Typically, the exocyclic 3-amino group acts as a hydrogen bond donor to a backbone carbonyl, while the endocyclic N2 nitrogen acts as a hydrogen bond acceptor from a backbone N-H group.

Figure 1: Canonical Hinge-Binding Interaction This interaction pattern has been validated across numerous kinase families through X-ray crystallography, confirming the 3-aminoindazole as a versatile and effective starting point.[8][9][10] For example, crystallographic studies of 3-aminoindazole derivatives bound to PDK1 revealed key hydrogen-bonding interactions with the hinge residues Ala162 and Ser160.[9]

G cluster_kinase Kinase Hinge Region cluster_fragment 3-Aminoindazole Fragment Hinge_NH Backbone NH (GK+3) Hinge_CO Backbone C=O (GK+1) Indazole_N Indazole N2 (Acceptor) Indazole_N->Hinge_NH H-Bond Indazole_NH2 3-Amino Group (Donor) Indazole_NH2->Hinge_CO H-Bond

Caption: Canonical hydrogen bond interactions between a 3-aminoindazole fragment and the kinase hinge.

Experimental Design & Workflow

A successful FBDD campaign using 3-aminoindazole derivatives follows a structured, multi-stage process. The goal is to identify fragments that bind specifically to the hinge, validate this binding mode, and then guide their chemical elaboration into more potent leads.

Figure 2: FBDD Workflow for Hinge-Binding Fragments

FBDD_Workflow A Fragment Library Design (3-Aminoindazole Core) B Primary Screening (e.g., DSF, SPR) A->B Screening C Hit Validation & Triage B->C Hit Identification D Structural Biology (X-ray Crystallography) C->D Binding Mode Confirmation E Fragment Evolution & Structure-Guided Design D->E SAR Elucidation F Lead Optimization E->F Potency & Selectivity

Caption: A streamlined workflow for fragment-based drug discovery starting with 3-aminoindazole derivatives.

Fragment Library Design

The initial fragment library should be built around the core 3-aminoindazole scaffold. Diversity can be introduced by decorating the phenyl ring with small, non-disruptive substituents.

Key Considerations:

  • Rule of Three: Fragments should generally adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

  • Solubility: Fragments must be soluble in aqueous buffers used for screening assays.

  • Synthetic Tractability: The core scaffold and its derivatives should be readily synthesizable to facilitate rapid follow-up chemistry.[11][12][13]

Primary Screening: Identifying Binders

The objective of primary screening is to identify fragments that bind to the target kinase. High-throughput, low-protein-consumption methods are preferred.

  • Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF measures the change in a protein's melting temperature (Tm) upon ligand binding.[14] An increase in Tm indicates that the fragment stabilizes the protein, suggesting binding. This method is excellent for initial high-throughput screening.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetics and affinity data (KD). It is highly sensitive and can detect weak fragment binding, making it a gold-standard for primary screening and hit validation.

Technique Principle Throughput Information Gained
DSF Ligand-induced thermal stabilizationHighBinding (ΔTm), not affinity
SPR Change in refractive index upon bindingMedium-HighAffinity (KD), Kinetics (ka, kd)

Protocols: Hit Validation and Characterization

Once initial hits are identified, they must be rigorously validated to confirm their binding mode and suitability for further development.

Protocol 4.1: Differential Scanning Fluorimetry (DSF) for Primary Screening

Objective: To identify 3-aminoindazole fragments that bind to and stabilize the target kinase.

Materials:

  • Purified target kinase (e.g., 1-5 µM final concentration)

  • SYPRO Orange dye (5x final concentration)

  • Fragment compounds (100-500 µM final concentration from DMSO stock)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR instrument with melt-curve capability

Methodology:

  • Prepare a master mix of kinase and SYPRO Orange dye in the assay buffer.

  • Dispense 19.8 µL of the master mix into each well of a 96-well qPCR plate.

  • Add 0.2 µL of fragment compound from a DMSO stock plate to each well. Include DMSO-only controls.

  • Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

  • Place the plate in the qPCR instrument.

  • Run a melt-curve experiment, typically ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.

  • Analyze the data by fitting the sigmoidal melt curve to determine the Tm for each well. A ΔTm (Tm with compound - Tm with DMSO) of ≥ 2 °C is generally considered a significant shift and a positive hit.

Protocol 4.2: X-Ray Crystallography for Binding Mode Confirmation

Objective: To obtain a high-resolution crystal structure of the kinase-fragment complex to unequivocally confirm hinge binding.[15][16]

Materials:

  • Highly pure and concentrated (>5 mg/mL) target kinase

  • 3-aminoindazole fragment hit (dissolved in a suitable solvent)

  • Crystallization screens and reagents

Methodology:

  • Complex Formation: Incubate the kinase with a 2- to 5-fold molar excess of the fragment compound for at least 1 hour on ice to ensure complex formation.

  • Crystallization Screening: Set up crystallization trials using sitting-drop or hanging-drop vapor diffusion methods.[17] Screen a wide range of commercially available crystallization conditions.

  • Crystal Optimization: Once initial crystal hits are identified, optimize the conditions (e.g., precipitant concentration, pH, additives) to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.[17]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known kinase structure.[18] Refine the model and carefully inspect the electron density maps to confirm the binding pose of the 3-aminoindazole fragment and its interactions with the hinge residues.[15]

Figure 3: Decision Logic for Hit Progression

Hit_Progression Start Primary Hit from DSF/SPR CheckBinding Binding Confirmed by Orthogonal Assay? Start->CheckBinding CheckHinge Hinge Binding Confirmed by Crystallography? CheckBinding->CheckHinge Yes Discard Discard or Re-evaluate CheckBinding->Discard No Proceed Proceed to Fragment Evolution CheckHinge->Proceed Yes CheckHinge->Discard No

Caption: Decision-making flowchart for validating and progressing fragment hits.

Fragment Evolution: From Hit to Lead

With structural confirmation of the hinge-binding mode, the next phase is to grow the fragment to achieve higher potency and selectivity.[5] Structure-activity relationships (SAR) are established by synthesizing and testing analogs.[19][20]

Strategies for Growth:

  • Vector-Based Growth: Use the crystal structure to identify vectors on the 3-aminoindazole scaffold that point towards nearby sub-pockets. Add small chemical groups along these vectors.

  • Fragment Merging: If other fragments are found to bind in adjacent pockets, design new molecules that merge the structural features of both fragments.

  • Ligand Efficiency (LE): Throughout the optimization process, monitor Ligand Efficiency (LE = -ΔG / N, where N is the number of non-hydrogen atoms). This metric helps ensure that increases in potency are due to favorable interactions and not just an increase in size.[5] A successful optimization campaign was demonstrated in the discovery of PDK1 inhibitors, where a 3-aminoindazole fragment with an IC50 of 311 μM was evolved into a lead compound with an IC50 of 0.37 μM while maintaining a high ligand efficiency.[5]

Conclusion

The 3-aminoindazole scaffold represents a powerful and validated starting point for the design of novel kinase inhibitors via fragment-based approaches. Its inherent ability to engage the highly conserved kinase hinge region provides a robust anchor for structure-guided optimization. By following a systematic workflow of screening, biophysical validation, and structural biology, researchers can effectively translate these initial low-affinity fragments into potent and selective lead compounds for a wide range of kinase targets.

References

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. Available at: [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. National Institutes of Health. Available at: [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Publications. Available at: [Link]

  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Royal Society of Chemistry. Available at: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Semantic Scholar. Available at: [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. National Institutes of Health. Available at: [Link]

  • 2R64: Crystal structure of a 3-aminoindazole compound with CDK2. BindingDB. Available at: [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ResearchGate. Available at: [Link]

  • Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Royal Society of Chemistry. Available at: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. National Institutes of Health. Available at: [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. Available at: [Link]

  • Scope of 3-aminoindazole derivatives. ResearchGate. Available at: [Link]

  • CustomKinFragLib: Filtering the Kinase-Focused Fragmentation Library. ChemRxiv. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors. ResearchGate. Available at: [Link]

  • Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. Available at: [Link]

  • Designing of kinase hinge binders: A medicinal chemistry perspective. PubMed. Available at: [Link]

  • How Ligands Interact with the Kinase Hinge. National Institutes of Health. Available at: [Link]

  • Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Publishing. Available at: [Link]

  • Structure of 3-aminoindazole inhibitors. ResearchGate. Available at: [Link]

  • Designing of kinase hinge binders: A medicinal chemistry perspective. ResearchGate. Available at: [Link]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. ACS Publications. Available at: [Link]

  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. National Institutes of Health. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. Available at: [Link]

  • X-RAY CRYSTALLOGRAPHY: A TOOL FOR UNDERSTANDING PROTEIN FUNCTION AND DRUG DISCOVERY. VCU Scholars Compass. Available at: [Link]

  • Protein X-ray crystallography of the 14-3-3ζ/SOS1 complex. National Institutes of Health. Available at: [Link]

  • X‐ray crystal structure of (+)‐3 d. Compound (+). ResearchGate. Available at: [Link]

Sources

Preparation of 5-tert-butyl-6-chloro-1H-indazol-3-amine from 2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 5-tert-butyl-6-chloro-1H-indazol-3-amine . The route utilizes 2-fluorobenzonitrile as the starting material, leveraging directed electrophilic aromatic substitution followed by a nucleophilic cyclization cascade.

Executive Summary

The target molecule, 5-tert-butyl-6-chloro-1H-indazol-3-amine , represents a highly functionalized indazole scaffold, often utilized in the development of kinase inhibitors (e.g., receptor tyrosine kinases). This protocol outlines a three-step synthesis starting from commercially available 2-fluorobenzonitrile .

The strategy addresses the core challenge of regioselective functionalization of the benzene ring prior to heterocycle formation. By installing the tert-butyl and chloro substituents sequentially, we exploit steric and electronic directing effects to achieve the requisite 4-chloro-5-tert-butyl-2-fluorobenzonitrile precursor, which undergoes cyclization with hydrazine to yield the target.

Key Advantages of This Protocol
  • Regiocontrol: Utilizes the tert-butyl group to direct chlorination to the sterically favored position.

  • Scalability: Avoids cryogenic conditions and expensive palladium catalysts.

  • Purification: Intermediates are highly crystalline, allowing for purification via recrystallization rather than chromatography.

Synthetic Pathway & Logic

The synthesis proceeds via three distinct chemical transformations:

  • Friedel-Crafts Alkylation: Introduction of the tert-butyl group at the C5 position (para to fluorine).

  • Electrophilic Chlorination: Regioselective chlorination at C4 (ortho to tert-butyl), driven by steric steering away from the nitrile.

  • SNAr / Cyclization Cascade: Nucleophilic displacement of fluorine by hydrazine followed by intramolecular attack on the nitrile.

Workflow Diagram

SynthesisRoute Start 2-Fluorobenzonitrile (Starting Material) Step1 Step 1: Alkylation (t-BuCl, AlCl3) Start->Step1 Inter1 5-tert-butyl-2- fluorobenzonitrile Step1->Inter1 >90% Regioselectivity Step2 Step 2: Chlorination (NCS, TFA) Inter1->Step2 Inter2 4-chloro-5-tert-butyl- 2-fluorobenzonitrile Step2->Inter2 Steric Control Step3 Step 3: Cyclization (Hydrazine Hydrate) Inter2->Step3 Target 5-tert-butyl-6-chloro- 1H-indazol-3-amine Step3->Target SNAr + Ring Close

Figure 1: Synthetic route from 2-fluorobenzonitrile to the target indazole.

Detailed Experimental Protocols

Step 1: Preparation of 5-tert-butyl-2-fluorobenzonitrile

Reaction Type: Friedel-Crafts Alkylation Mechanism: Electrophilic Aromatic Substitution (EAS)

The fluorine atom is an ortho/para director, while the cyano group is a meta director. Both directing effects reinforce substitution at the C5 position (para to F, meta to CN).

Materials:

  • 2-Fluorobenzonitrile (1.0 equiv)

  • tert-Butyl chloride (1.2 equiv)

  • Aluminum chloride (AlCl₃) (1.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with 2-fluorobenzonitrile (e.g., 12.1 g, 100 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

  • Catalyst Addition: Add AlCl₃ (14.6 g, 110 mmol) portion-wise over 15 minutes. Caution: Exothermic.

  • Reagent Addition: Add tert-butyl chloride (11.1 g, 120 mmol) dropwise via the addition funnel over 30 minutes, maintaining internal temperature < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench: Pour the reaction mixture slowly onto crushed ice (200 g) acidified with HCl (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Workup: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil often crystallizes upon standing. Recrystallize from minimal hexane if necessary.

    • Expected Yield: 85-90%

    • Data: 5-tert-butyl-2-fluorobenzonitrile.

Step 2: Preparation of 4-chloro-5-tert-butyl-2-fluorobenzonitrile

Reaction Type: Electrophilic Halogenation Criticality: Regioselectivity is dictated by the tert-butyl group.

The tert-butyl group strongly activates the ortho positions (C4 and C6). However, C6 is sterically crowded (flanked by t-Bu and CN). C4 is less hindered and is the preferred site of chlorination.

Materials:

  • 5-tert-butyl-2-fluorobenzonitrile (from Step 1)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst) or H₂SO₄

Protocol:

  • Setup: Charge a round-bottom flask with 5-tert-butyl-2-fluorobenzonitrile (17.7 g, 100 mmol).

  • Solvent: Add Trifluoroacetic acid (80 mL). Note: TFA acts as both solvent and acid catalyst to activate NCS.

  • Reagent Addition: Add NCS (14.7 g, 110 mmol) in one portion.

  • Heating: Heat the mixture to 50°C and stir for 6–12 hours.

  • Monitoring: Monitor by HPLC. Look for the disappearance of starting material.[1] If the reaction stalls, add 0.1 equiv of H₂SO₄.

  • Workup: Concentrate the TFA under reduced pressure (recycle if possible). Dissolve the residue in EtOAc (150 mL) and wash carefully with saturated NaHCO₃ (2 x 100 mL) to neutralize acid.

  • Purification: Dry organic layer (MgSO₄) and concentrate. The residue is purified via recrystallization from Ethanol/Water or column chromatography (0-10% EtOAc in Hexane) to remove any trace 6-chloro isomer.

    • Expected Yield: 70-75%

    • Target Isomer: 4-chloro-5-tert-butyl-2-fluorobenzonitrile.[1]

Step 3: Cyclization to 5-tert-butyl-6-chloro-1H-indazol-3-amine

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) followed by Cyclization.

Materials:

  • 4-chloro-5-tert-butyl-2-fluorobenzonitrile (1.0 equiv)

  • Hydrazine hydrate (64-80% in water) (5.0 equiv)

  • n-Butanol (Solvent)[1]

Protocol:

  • Setup: Equip a flask with a reflux condenser.

  • Charging: Add the nitrile precursor (21.1 g, 100 mmol) and n-Butanol (100 mL).

  • Reagent Addition: Add Hydrazine hydrate (25 mL, ~500 mmol). Note: Excess hydrazine drives the SNAr step and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 12–18 hours.

    • Observation: The reaction typically turns yellow/orange.

  • Cooling: Cool the mixture to room temperature. The product often precipitates directly from the alcoholic solution.

  • Isolation: Filter the solid. Wash the cake with cold water (to remove hydrazine salts) and cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 80-85%[2][3]

    • Appearance: Off-white to pale yellow solid.

Mechanistic Insight

The formation of the indazole core is a classic "hydrazine cascade." Understanding this mechanism is crucial for troubleshooting low yields.

  • SNAr: Hydrazine acts as a hard nucleophile, attacking the C2 position of the benzene ring. The fluorine atom is a good leaving group due to the strong electron-withdrawing nature of the ortho-nitrile and the para-chlorine (though Cl is weakly deactivating, the CN activation dominates).

  • Intermediate: A phenylhydrazine intermediate is formed.

  • Cyclization: The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group.

  • Tautomerization: An imine-enamine type rearrangement yields the stable aromatic aminoindazole.

Mechanism Substrate 4-Cl-5-tBu-2-F-Benzonitrile Complex Meisenheimer Complex Substrate->Complex SNAr Attack Hydrazine Hydrazine (NH2NH2) Hydrazine->Complex Intermediate 2-Hydrazinyl-Benzonitrile Complex->Intermediate -HF Cyclization Intramolecular Attack (NH2 on CN) Intermediate->Cyclization Product 3-Aminoindazole Core Cyclization->Product Tautomerization

Figure 2: Mechanistic pathway of the hydrazine cyclization.[1]

Analytical Data Summary

CompoundKey 1H NMR Features (CDCl3/DMSO-d6)Mass Spec (ESI+)
5-tBu-2-F-Benzonitrile δ 7.6 (dd, H6), 7.5 (m, H4), 7.1 (t, H3), 1.3 (s, 9H)[M+H]+ 178
4-Cl-5-tBu-2-F-Benzonitrile δ 7.7 (d, H6), 7.3 (d, H3), 1.45 (s, 9H)[M+H]+ 212
Target Indazole δ 11.5 (br s, NH), 7.6 (s, H4), 7.3 (s, H7), 5.2 (br s, NH2), 1.4 (s, 9H)[M+H]+ 224

Note: In the target indazole, the H4 and H7 protons appear as singlets due to the substitution pattern at C5 and C6.

References

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. The directing effects of halogens vs.
  • Hydrazine Cyclization (Indazole Synthesis)

    • Lunn, G. (2025).[4] Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Link

    • Note: While discussing reduction, this source details the nucleophilic nature of hydrazine essential for the SNAr step.
  • SNAr on Fluorobenzonitriles

    • Zhu, S., et al. (2022). FeO(OH)@C-Catalyzed Selective Hydrazine Substitution of p-Nitro-Aryl Fluorides. NIH/PubMed. Link

    • Demonstrates the facility of hydrazine displacing fluorine in activated arom
  • Chlorination Methodology

    • Asadullin, R. R., et al. (2021). [Fe]-t-BuOCl- a new efficient catalytic system for chlorination of arenes. Sciforum. Link

    • Provides context on catalytic chlorin
  • General Indazole Synthesis

    • Vybiralova, B., et al. (2023). N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones. NIH/PubMed. Link

    • Contextualizes modern approaches to indazole ring form

Sources

Application Note & Protocol Guide: Strategic Protection of 3-Amino-5-tert-butyl-6-chloroindazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold

The 3-amino-5-tert-butyl-6-chloroindazole core is a key pharmacophore found in a variety of potent and selective kinase inhibitors, making it a highly valuable scaffold in modern drug discovery. Its rigid bicyclic structure and strategically positioned functional groups allow for precise interactions with target proteins. However, the presence of multiple reactive sites—the C3-amino group and the two nitrogen atoms (N1 and N2) of the indazole ring—presents a significant challenge for selective chemical modification.

Uncontrolled reactions can lead to a mixture of undesired products, complicating purification and reducing overall yield. Therefore, a robust and well-designed protecting group strategy is paramount for the successful synthesis of complex derivatives. This guide provides a detailed overview of protecting group strategies, complete with step-by-step protocols and the underlying chemical rationale, to enable chemists to selectively functionalize this important scaffold.

The Duality of the Indazole Nitrogens: A Key Selectivity Challenge

A primary hurdle in the functionalization of indazoles is the selective substitution at the N1 and N2 positions. The indazole anion can be alkylated or acylated at either nitrogen, and the ratio of the resulting isomers is highly dependent on the reaction conditions and the nature of the electrophile.

  • Steric Hindrance: The bulky tert-butyl group at the C5 position provides significant steric hindrance around the N1 position. This steric crowding generally favors the functionalization of the less hindered N2 position.

  • Electronic Effects: The electron-donating nature of the 3-amino group and the electron-withdrawing effect of the 6-chloro substituent also influence the nucleophilicity of the two nitrogen atoms, further complicating regioselectivity.

To overcome this challenge, a common and effective strategy involves the use of a protecting group that can be selectively introduced at one of the nitrogen atoms.

Protecting the Indazole Core: The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for protecting the indazole nitrogen due to its stability under a wide range of reaction conditions and its facile removal under mild, fluoride-mediated cleavage.

Protocol 1: SEM Protection of 3-Amino-5-tert-butyl-6-chloroindazole

This protocol details the regioselective protection of the N2 position, leveraging the steric hindrance around N1.

Diagram: SEM Protection Workflow

SEM_Protection Indazole 3-Amino-5-tert-butyl-6-chloroindazole NaH NaH, DMF, 0 °C Indazole->NaH 1. Deprotonation Reaction N2-Deprotonation & SEM-Cl Quench NaH->Reaction SEMCl SEM-Cl SEMCl->Reaction 2. Alkylation Product N2-SEM Protected Indazole Reaction->Product

Caption: Workflow for N2-SEM protection of the indazole.

Materials:

  • 3-Amino-5-tert-butyl-6-chloroindazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-amino-5-tert-butyl-6-chloroindazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add SEM-Cl (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N2-SEM protected indazole.

Rationale and Troubleshooting:

  • Causality: The use of a strong, non-nucleophilic base like NaH ensures efficient deprotonation of the indazole nitrogen. The reaction is performed at 0 °C to control the exothermic reaction and minimize potential side reactions. The steric bulk of the tert-butyl group at C5 directs the SEM group to the less hindered N2 position.

  • Troubleshooting: If a significant amount of the N1-isomer is observed, consider using a bulkier base or lowering the reaction temperature further. Incomplete reactions can often be addressed by increasing the reaction time or adding a slight excess of SEM-Cl.

Protecting the 3-Amino Group: The tert-Butoxycarbonyl (Boc) Group

With the indazole nitrogen protected, the 3-amino group can be selectively functionalized. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its ease of introduction and its selective removal under acidic conditions, which are orthogonal to the fluoride-mediated deprotection of the SEM group.

Protocol 2: Boc Protection of the 3-Amino Group

Diagram: Boc Protection Workflow

Boc_Protection SEM_Indazole N2-SEM Protected Indazole Boc2O Boc₂O, DMAP (cat.) Reaction Acylation Boc2O->Reaction Solvent DCM, rt Solvent->Reaction Product Fully Protected Indazole Reaction->Product Deprotection Fully_Protected N2-SEM, 3-Boc Protected Indazole TFA TFA/DCM Fully_Protected->TFA Acidic Cleavage TBAF TBAF/THF Fully_Protected->TBAF Fluoride Cleavage Amino_Free N2-SEM Protected, 3-Amino Indazole TFA->Amino_Free NH_Free 3-Boc Protected, N-H Indazole TBAF->NH_Free

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-IND-005 Subject: Improving solubility in aqueous buffers for in vitro/in vivo applications Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Physicochemical Analysis

User Problem: You are experiencing precipitation or inability to dissolve 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine (referred to hereafter as Compound X ) in standard aqueous buffers (PBS, TBS, pH 7.4).

Root Cause Analysis: Compound X presents a classic "brick dust" profile common in kinase inhibitor intermediates. Its insolubility stems from two synergistic factors:

  • High Lipophilicity (LogP > 4.5): The 5-tert-butyl group is a bulky, hydrophobic moiety that significantly increases the partition coefficient. The 6-chloro substituent further enhances lipophilicity and reduces water interaction.

  • Weak Basicity (Low pKa): The 3-aminoindazole core is a weak base. While the exocyclic amine suggests basicity, the electron-withdrawing nature of the indazole ring (reinforced by the 6-chloro group) likely suppresses the pKa of the conjugate acid to the 3.0–4.0 range [1].

    • Consequence: At physiological pH (7.4), the molecule is >99.9% neutral (uncharged). Without ionization, the hydration energy cannot overcome the crystal lattice energy.

Strategic Solubility Decision Matrix

Before selecting a protocol, identify your end-use case. The "correct" solubilization method depends entirely on your downstream application.

SolubilityMatrix Start Start: Define Application InVitro In Vitro / Cellular Assays (Low Conc. < 10 µM) Start->InVitro InVivo In Vivo / PK Studies (High Conc. > 1 mg/mL) Start->InVivo Structure Structural Biology / Crystallography Start->Structure Solvent Cosolvent System (DMSO/Buffer) InVitro->Solvent Quick, Standard Complex Cyclodextrin Complexation (HP-β-CD) InVivo->Complex Preferred for Bioavailability Salt Salt Screening (Mesylate/Tosylate) Structure->Salt For Crystal Growth Solvent->Complex If ppt occurs > 1% DMSO

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol Modules
Module A: The "Golden Hook" Strategy (Cyclodextrin Complexation)

Best for: Animal studies, high-concentration stocks, and preventing precipitation in cell media.

Scientific Rationale: The tert-butyl group at position 5 is the "Achilles' heel" of this molecule's insolubility, but it is also the solution. The tert-butyl moiety fits with high affinity into the hydrophobic cavity of


-Cyclodextrin (

-CD)
derivatives [2]. This encapsulates the hydrophobic portion, exposing the hydrophilic CD exterior to the buffer.

Protocol:

  • Selection: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    (avoid native
    
    
    -CD due to renal toxicity risks in vivo).
  • Preparation (20% w/v Stock):

    • Dissolve 20g of HP-

      
      -CD in 100 mL of distilled water.
      
    • Critical Step: Adjust pH to 4.0 using 0.1M HCl. (Slight acidity aids initial protonation).

  • Complexation:

    • Add Compound X powder slowly to the CD solution while vortexing.

    • Sonicate in a water bath at 37°C for 30–60 minutes.

    • Checkpoint: If the solution remains cloudy, adjust pH lower (to pH 3) to initiate dissolution, then slowly dial back to pH 5-6 using NaOH if required.

  • Filtration: Filter through a 0.22 µm PVDF filter.

Why this works: The CD cavity shields the tert-butyl and chloro-phenyl regions from water, while the hydroxypropyl groups on the outside interact with the aqueous buffer.

Module B: Cosolvent "Spiking" (For In Vitro Assays)

Best for: HTS, enzymatic assays, IC50 determination.

The "Crash-Out" Danger: Adding a DMSO stock directly to a static volume of buffer causes immediate local precipitation (the "brick dust" effect) because the DMSO diffuses faster than the drug can disperse.

Correct "Spiking" Protocol:

  • Stock: Prepare a 10 mM or 100 mM stock in pure anhydrous DMSO .

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG400 or Ethanol .

  • The "Vortex Injection" Technique:

    • Have your aqueous buffer (PBS) spinning rapidly on a vortex mixer.

    • Inject the DMSO/Drug solution into the center of the vortex (not on the walls).

    • Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays.

Recommended Solvent Systems:

ComponentFunctionRecommended % (v/v)Notes
DMSO Primary Solubilizer1–5%Toxic to cells >0.5-1%.
PEG 400 Cosolvent / Stabilizer10–20%Reduces polarity gap between DMSO and Water.
Tween 80 Surfactant0.1–0.5%Prevents aggregation of "seeds" into crystals.
Module C: pH Manipulation & Salt Formation

Best for: Understanding intrinsic solubility limits.

Scientific Rationale: Since the pKa is likely ~3–4, the molecule is neutral at pH 7.4. To dissolve it as a free salt in water, you must drop the pH at least 2 units below the pKa (i.e., pH < 2.0).

  • Action: If your assay tolerates acidic conditions (e.g., certain stop-time assays), run the buffer at pH 2.0–3.0 using Citrate or Glycine-HCl buffers.

  • Salt Selection: If you must isolate a solid salt, avoid HCl (hygroscopic/labile for weak bases). Attempt Mesylate (Methanesulfonic acid) or Tosylate salts. These large, lipophilic counter-ions often crystallize better with hydrophobic bases like Compound X [3].

Troubleshooting & FAQ

Q: I dissolved the compound in DMSO, but it precipitated immediately when added to my cell culture media. Why? A: This is "kinetic solubility failure." The rapid change in polarity forced the compound out of solution.

  • Fix: Pre-complex the compound with 10% HP-

    
    -CD  in the aqueous phase before adding the DMSO stock, or mix the DMSO stock with PEG400  (1:1 ratio) before adding to the media to soften the polarity transition.
    

Q: Can I use this compound for IP injection in mice? A: Do not use 100% DMSO. It causes hemolysis and pain.

  • Fix: Use the following vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline .

  • Alternative: 20% HP-

    
    -CD in saline (Module A) is the gold standard for safety.
    

Q: My compound sticks to the plastic tips and tubes. A: Highly lipophilic compounds (LogP > 4) adsorb to polypropylene.

  • Fix: Use Low-Retention pipette tips and Glass vials for stock preparation. Add 0.01% BSA or Tween-20 to your buffers to "coat" the plastic and keep the drug in solution.

Mechanistic Visualization

The following diagram illustrates the molecular mechanism of how Cyclodextrin overcomes the specific structural barriers of Compound X.

CD_Mechanism Drug Compound X (Hydrophobic t-Butyl/Cl) Interaction Inclusion Complex Formation (t-Butyl anchors in cavity) Drug->Interaction Mix with CD Precipitation Precipitation (Brick Dust) Drug->Precipitation In Aqueous Buffer CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Interaction Result Solubilized Complex (Hydrophilic Exterior) Interaction->Result Stable Dispersion

Figure 2: Mechanism of action: The tert-butyl group (red) is sequestered by the Cyclodextrin cavity (blue), preventing aggregation.

References
  • PubChem. 1H-indazol-3-amine | C7H7N3.[1] National Library of Medicine. Available at: [Link] (Accessed 2024).

  • Yang, C. et al. Complexation between tert-Butyl Ketones and β-Cyclodextrin. The Journal of Organic Chemistry, 2000. (Demonstrates high affinity of tert-butyl groups for β-CD cavities). Available at: [Link]

  • Williams, H.D. et al. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.[2] Molecular Pharmaceutics, 2018.[2][3] (Discusses formulation strategies for lipophilic kinase inhibitors). Available at: [Link]

  • Brewster, M.E. & Loftsson, T. Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 2007. Available at: [Link]

Sources

Technical Support Center: Purification of 5-tert-butyl-6-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-tert-butyl-6-chloro-1H-indazol-3-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions and overcome common challenges during the purification of this critical intermediate.

Section 1: Initial Assessment & General Troubleshooting

Before selecting a purification strategy, a quick assessment of your crude material is essential. Thin-Layer Chromatography (TLC) is the most powerful tool for this initial diagnosis.

Troubleshooting at a Glance

This table summarizes common issues observed after synthesis and directs you to the most appropriate purification strategy.

Symptom Observed Potential Cause(s) Recommended Primary Action
Multiple Spots on TLC Incomplete reaction, side-product formation, presence of starting materials.Flash Column Chromatography
Single Major Spot with Tailing/Streaking on TLC The compound is interacting strongly with the acidic silica gel plate.Flash Column Chromatography with a modified mobile phase or stationary phase.
Largely Pure by TLC/NMR (>90%) with Minor Impurities High-yielding reaction with minimal side products.Recrystallization to achieve high purity material.
Presence of Non-polar or Acidic Impurities Unreacted starting materials (e.g., substituted benzonitriles) or acidic byproducts.Acid-Base Extraction as a preliminary cleanup or standalone method.
Persistent Color in a Crystalline Solid Trapped solvent or minor, highly colored impurities.Recrystallization , potentially with a charcoal treatment.
Product "Oils Out" During Workup/Isolation Impurities depressing the melting point; incorrect solvent choice.Re-dissolve in an appropriate solvent and attempt a structured purification method like Column Chromatography .

Section 2: Purification Method Selection

The choice of purification method is dictated by the impurity profile of your crude product. The following decision-making workflow will help you select the most efficient path forward.

G cluster_start Start: Crude Product cluster_analysis Analysis cluster_methods Purification Methods cluster_end Finish Start Run Diagnostic TLC (e.g., 50% EtOAc/Hexane) TLC_Result Analyze TLC Plate Start->TLC_Result ColChrom Flash Column Chromatography TLC_Result->ColChrom Multiple distinct spots? (Rf values differ) Recryst Recrystallization TLC_Result->Recryst One major spot? (>90% pure) AcidBase Acid-Base Extraction TLC_Result->AcidBase Spots at baseline (acidic) or solvent front (non-polar)? Purity_Check Verify Purity (TLC, NMR, LC-MS) ColChrom->Purity_Check Isolate Fractions Recryst->Purity_Check Collect Crystals AcidBase->Purity_Check Isolate Product

Caption: Decision workflow for selecting the appropriate purification method.

Section 3: Protocols, FAQs, and Troubleshooting Guides

This section provides detailed procedures and expert advice for the most common purification techniques applicable to 5-tert-butyl-6-chloro-1H-indazol-3-amine.

Method A: Flash Column Chromatography

This is the most versatile method for separating complex mixtures. However, the basic amine functionality of your target compound requires special consideration.

Frequently Asked Questions (FAQs)

  • Q1: Why is my compound streaking or tailing on the silica gel column, leading to poor separation?

    • Answer: This is a classic problem when purifying basic compounds on standard silica gel. Silica is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic indazol-amine can be protonated by these groups, leading to strong, non-specific binding. This causes the compound to elute slowly and in a broad, "tailing" band.[1][2] To counteract this, you must neutralize the acidic sites or use a more inert stationary phase.

  • Q2: How can I prevent tailing and improve my separation?

    • Answer: You have two excellent options:

      • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or pyridine, to your mobile phase (typically 0.5-1% v/v). These amines are small and basic, and they will effectively "cap" the acidic silanol sites on the silica, allowing your product to travel through the column without unwanted interactions.[1][2]

      • Alternative Stationary Phase: Use an amine-functionalized silica gel column. These columns have aminopropyl groups bonded to the silica surface, creating a slightly basic environment that is ideal for purifying basic compounds and prevents tailing without needing to modify the mobile phase.[2]

  • Q3: What is a good starting solvent system for TLC analysis and column chromatography?

    • Answer: A good starting point for many indazole derivatives is a mixture of a non-polar solvent and a polar solvent. Begin with a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexanes. For more polar compounds, a Dichloromethane (DCM) and Methanol (MeOH) system is effective. A good separation on TLC will have the target compound with an Rf value between 0.2 and 0.4. A similar bromo-indazol-amine has been successfully purified with a 20-30% ethyl acetate in hexane system.[3][4]

Experimental Protocol: Flash Chromatography with Mobile Phase Modifier

  • Solvent System Development: On a TLC plate, test various ratios of Ethyl Acetate/Hexanes. To each test solvent, add 1% triethylamine (e.g., 100 µL of TEA in 10 mL of eluent). Identify the solvent mixture that gives your product an Rf of ~0.3.

  • Column Packing: Select an appropriately sized silica gel column. Slurry pack the column using your chosen eluent (containing 1% TEA), ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Gently add this powder to the top of your packed column. Add a thin layer of sand on top to protect the sample band.

  • Elution: Begin eluting with your chosen solvent system. Apply gentle positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, you can co-evaporate with a solvent like toluene several times.

Method B: Recrystallization

Recrystallization is an excellent and scalable method for purifying compounds that are already substantially pure (>90%). It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Frequently Asked Questions (FAQs)

  • Q4: My compound "oils out" instead of forming crystals. What should I do?

    • Answer: "Oiling out" occurs when the solution becomes supersaturated before it reaches the optimal temperature for crystal nucleation, often because the boiling point of the solvent is higher than the melting point of the impure compound.

    • Solutions:

      • Add More Solvent: Re-heat the solution to dissolve the oil, then add more hot solvent to reduce the saturation level.

      • Slower Cooling: Allow the flask to cool very slowly to room temperature, then transfer it to an ice bath. Rapid cooling encourages oiling.

      • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a single seed crystal of pure product.

  • Q5: How do I select the best solvent for recrystallization?

    • Answer: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor). Ethanol and mixed solvent systems are often effective for indazole derivatives.[5][6]

    • Screening Protocol: Place a few milligrams of your crude product in several test tubes. Add a small amount of a different solvent to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, pure crystals should form.

Experimental Protocol: Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity by melting point analysis; a sharp melting point close to the literature value indicates high purity.[6]

Method C: Acid-Base Extraction

This powerful liquid-liquid extraction technique separates compounds based on their acidic or basic properties. Since 5-tert-butyl-6-chloro-1H-indazol-3-amine is a basic compound, it can be protonated with an acid to form a water-soluble salt, allowing for its separation from neutral or acidic impurities.[7][8]

G Start Crude Product (dissolved in Organic Solvent, e.g., EtOAc) AddAcid 1. Add Aqueous Acid (e.g., 1M HCl) 2. Shake & Separate Layers Start->AddAcid Organic1 Organic Layer: Neutral Impurities AddAcid->Organic1 Keep or Discard Aqueous1 Aqueous Layer: Protonated Indazole Salt (R-NH3+ Cl-) + Protonated Basic Impurities AddAcid->Aqueous1 Process This Layer AddBase 1. Add Aqueous Base (e.g., 2M NaOH) until pH > 10 2. Extract with Organic Solvent Aqueous1->AddBase Organic2 Organic Layer: Pure, Neutral Indazole (R-NH2) AddBase->Organic2 Collect This Layer Aqueous2 Aqueous Layer: Inorganic Salts (NaCl, H2O) AddBase->Aqueous2 Discard End Dry & Evaporate Organic Layer to obtain Pure Product Organic2->End

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

  • Q6: I've formed a stable emulsion between the organic and aqueous layers. How can I break it?

    • Answer: Emulsions are common and can be frustrating. Here are several techniques to try:

      • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, often forcing the separation.

      • Be Patient: Allow the separatory funnel to stand undisturbed for an extended period.

      • Gentle Agitation: Gently swirl the funnel instead of shaking it vigorously.

      • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, invert, and vent. Shake gently at first, then more vigorously, venting frequently to release pressure.[9][10]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete transfer, add a fresh portion of 1M HCl to the organic layer, shake, and combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 2M or 6M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). Your product will deprotonate and may precipitate out as a solid or an oil.[11][12]

  • Product Extraction: Return the basic aqueous mixture to the separatory funnel. Extract the neutral product back into an organic solvent (e.g., ethyl acetate or DCM) two or three times.

  • Final Steps: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified 5-tert-butyl-6-chloro-1H-indazol-3-amine.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Is there an easy way to purify organic amines? - Biotage.
  • Acid–base extraction - Wikipedia.
  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflamm
  • Acid-Base Extraction. University of California, Irvine.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
  • Workup: Amines - Department of Chemistry : University of Rochester.
  • Acid-Base Extraction Part-1 - YouTube.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. The Royal Society of Chemistry.
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES
  • How to purify Amine? Grad student asked me.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchG
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • How do I purify ionizable organic amine compounds using flash column chrom

Sources

Overcoming steric hindrance in 5-tert-butyl substituted indazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development scientists working with sterically demanding indazole scaffolds.

Overcoming Steric & Electronic Barriers in Substituted Heterocycles

Current Status: Operational Subject: Troubleshooting reactivity profiles of 5-(tert-butyl)-1H-indazole derivatives. Scope: Regioselectivity (N1 vs. N2), C-H Activation (C4/C6/C7), and Cross-Coupling adjacent to bulky groups.

Diagnostic Hub: Identify Your Bottleneck

Before altering your protocol, identify which "Steric Mode" is affecting your reaction. The tert-butyl group at C5 exerts a specific "Steric Cone" that deactivates ortho-positions (C4/C6) while subtly influencing N-reactivity through solubility and electronic induction.

SymptomProbable CauseDiagnostic Check
Reaction Stalled (C-C Coupling) Steric Shielding: The C5-tBu group blocks Pd-oxidative addition at C4 or C6 halides.Are you using standard phosphines (e.g., PPh3, dppf)? Switch to "Flexible Bulk" ligands (see Section 3).
Wrong Regioisomer (N-Alkylation) Thermodynamic vs. Kinetic Control: 5-tBu is an electron-donating group (EDG), making N1 more nucleophilic, but solvent choice often overrides this.Check solvent polarity. Non-polar solvents favor N1; polar aprotic + weak base often yields N1/N2 mixtures.
No Reaction (C-H Activation) Misguided Directing: Standard Iridium catalysts favor C3. If you are targeting C4/C6, the tBu group renders them inaccessible via standard C-H activation.Are you targeting the "Blocked Zone"? (See Diagram 1). Target C7 via N-direction instead.
Precipitation / Poor Yield Lipophilicity Mismatch: 5-tBu drastically increases lipophilicity. Polar solvents (MeOH/Water) may crash out the substrate before reaction.Switch to THF, Dioxane, or Toluene.

Visualizing the Steric Landscape

The following diagram illustrates the "Zones of Accessibility" on the 5-tBu-indazole scaffold. Use this to determine if your synthetic target is chemically feasible.

IndazoleReactivity Indazole 5-tert-Butyl-Indazole Core Structure C3 Position C3 (High Reactivity) Indazole->C3 Ir-Cat Borylation (Steric Control) C4 Position C4 (Blocked by t-Bu) Indazole->C4 Steric Clash (Avoid Direct C-H) C6 Position C6 (Blocked by t-Bu) Indazole->C6 Steric Clash (Avoid Direct C-H) C7 Position C7 (Accessible via DG) Indazole->C7 Requires N-Directing Group (DG) N1 Position N1 (Thermodynamic) Indazole->N1 NaH/THF (High Temp) N2 Position N2 (Kinetic) Indazole->N2 Mild Base (Low Temp)

Caption: Accessibility map of 5-tert-butyl indazole. Green = Accessible; Red = Sterically Blocked; Yellow = Conditional.

Troubleshooting Guides & Protocols

Issue A: Cross-Coupling at C4 or C6 (The "Ortho-to-Bulk" Problem)

The Problem: You have a halogen (Br/Cl) at C4 or C6, but Suzuki/Buchwald couplings fail. The bulky tert-butyl group prevents the Palladium catalyst from approaching the C-X bond (Oxidative Addition) or hinders Transmetallation.

The Solution: Use "Flexible Steric Bulk" ligands.[1] Standard bulky ligands (like tBuXPhos) are often too bulky when combined with the substrate's own bulk. You need ligands that can "breathe" or fold away.

Recommended Protocol (Suzuki-Miyaura):

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: AntPhos or IPr (NHC ligand).

    • Why? AntPhos forms a compact pocket that accommodates ortho-substitution better than biaryl phosphines in this specific context [1].

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous conditions are critical.

  • Solvent: Toluene:Water (10:1) at 100°C.

    • Note: The lipophilicity of the 5-tBu group requires Toluene. Avoid pure DMF/DMSO as the substrate may oil out.

Issue B: Regioselective N-Alkylation (N1 vs N2)

The Problem: You want N1-alkylation, but you are getting N2 or mixtures. The Science: The 5-tBu group is an electron-donating group (+I). While remote, it increases the electron density of the pyrazole ring. N1 is the thermodynamic product (lower energy), while N2 is often the kinetic product.

Protocol for >95% N1 Selectivity:

  • Reagent: Substrate (1.0 eq), Alkyl Halide (1.1 eq).

  • Base: NaH (1.2 eq) or Cs₂CO₃ (2.0 eq) .

  • Solvent: THF (for NaH) or Acetonitrile (for Cs₂CO₃).

  • Temperature: Reflux (60-80°C) .

    • Critical Step: High temperature allows thermodynamic equilibration. If N2 forms, the heat allows it to revert and form the more stable N1 bond [2].

    • Validation: Check TLC. N1 isomers are typically less polar (higher Rf) than N2 isomers in EtOAc/Hexanes.

Issue C: C-H Activation (Borylation/Arylation)

The Problem: You want to functionalize the benzene ring (C4/C6/C7) directly. The Reality:

  • C4/C6: Virtually impossible via direct C-H activation due to the 5-tBu steric wall. Do not attempt. Synthesize these from acyclic precursors if needed.

  • C7: Accessible, but requires a Directing Group (DG) on Nitrogen.

  • C3: The default position for Iridium catalysis.

Protocol for C7-Functionalization (The "Reach-Around" Method):

  • Install DG: Protect N1 with a directing group, such as a pivaloyl or N,N-diethylcarbamoyl group.

  • Catalyst: [Rh(COD)Cl]₂ (2.5 mol%).

  • Conditions: The DG coordinates the Rhodium and "pulls" it to the C7 position, bypassing the C3 preference [3].

  • Warning: The 5-tBu group exerts buttressing effects on C6, which may slightly distort the C7 geometry. Higher temperatures (120°C) may be required compared to unsubstituted indazoles.

Workflow Logic: N-Functionalization Decision Tree

Use this logic flow to determine the exact conditions for your N-alkylation/arylation.

N_Selectivity Start Start: N-Functionalization of 5-tBu-Indazole Target Target Isomer? Start->Target N1 Target: N1 (Thermodynamic) Target->N1 Most Common N2 Target: N2 (Kinetic) Target->N2 Specialized Check Checkpoint: Is Alkylating Agent Bulky? N1->Check Cond2 Use K2CO3 / DMF Room Temp / 0°C Traps kinetic product N2->Cond2 Cond1 Use NaH / THF Reflux (65°C) Allows equilibration Check->Cond1 No (MeI, BnBr) Solubility Issue: 5-tBu causes precipitation in polar media? Check->Solubility Yes (iPr-Br, etc.) Solubility->Cond1 No SwitchSolvent Switch to Toluene with Phase Transfer Cat. (18-Crown-6) Solubility->SwitchSolvent Yes

Caption: Decision tree for optimizing N-alkylation conditions based on target regioisomer and solubility.

Frequently Asked Questions (FAQ)

Q: Can I remove the 5-tert-butyl group later? A: No. The tert-butyl group is chemically robust. It cannot be removed via hydrolysis or standard reduction. It is a permanent scaffold feature. If you need a temporary blocking group, use a halogen or a silyl group, not tert-butyl.

Q: Why does my 5-t-butyl indazole "oil out" in Methanol? A: The tert-butyl group adds significant lipophilicity (Grease Factor). While unsubstituted indazole is soluble in polar organics, the 5-tBu derivative prefers non-polar solvents (DCM, Toluene, Hexanes). Avoid pure MeOH or water mixtures; use co-solvents like THF/MeOH if necessary.

Q: I am trying to borylate C4 using [Ir(COD)(OMe)]₂/dtbpy, but I only get C3 product. Why? A: This is expected. Iridium-catalyzed borylation is sterically driven.[2] The catalyst avoids the bulky benzene ring substituents and targets the most accessible C-H bond, which is C3. Even if you block C3, the catalyst will prefer C7 (via N-direction) over the sterically crowded C4/C6 positions next to the tBu group [4].

References

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

  • Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles. Chemistry – An Asian Journal.

  • Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. Journal of Organic Chemistry.

Sources

HPLC separation conditions for 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HZ-5TB-6CL-ISO Subject: HPLC Method Development for 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine Isomers Assigned Specialist: Senior Application Scientist, Chromatography Division

Welcome to the Separation Science Support Hub.

You are likely encountering difficulty resolving the 5-(tert-butyl)-6-chloro isomer from its 6-(tert-butyl)-5-chloro regioisomer, or experiencing peak splitting due to 1H/2H-indazole tautomerism .

The molecule 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine presents a "perfect storm" for chromatography:

  • Hydrophobicity: The tert-butyl and chloro groups create high retention and "stickiness."

  • Basicity: The 3-amino group interacts with silanols, causing tailing.

  • Isomerism: The electron-withdrawing chlorine and bulky tert-butyl group create subtle electronic differences between regioisomers that standard C18 columns often miss.

Below is your troubleshooting guide, structured to address these specific failure modes.

Part 1: The Core Separation Challenge (Regioisomers)

Target Issue: Inability to baseline separate the 5-substituted isomer from the 6-substituted impurity.

Standard C18 columns separate based on hydrophobicity. Since the 5-tBu and 6-tBu regioisomers have nearly identical hydrophobic footprints, C18 often results in co-elution or "shouldering."

The Solution: Fluorinated Stationary Phases (PFP) You must exploit the electronic difference created by the chlorine atom. Pentafluorophenyl (PFP) columns offer


 interactions and halogen-specific selectivity that C18 lacks.
Recommended Protocol: The "Halogen-Selective" Method
ParameterConditionRationale
Column Pentafluorophenyl (PFP) (e.g., Agilent Poroshell PFP or Phenomenex Kinetex F5)PFP phases interact strongly with the electron-rich indazole ring and the halogen substituent, maximizing selectivity between positional isomers [1].[1]
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0)Low pH suppresses silanol activity and ensures the 3-amino group is protonated, improving peak shape.
Mobile Phase B Methanol + 0.1% Formic AcidCrucial: Methanol facilitates

interactions between the analyte and the PFP ring better than Acetonitrile (which can suppress these interactions) [2].
Flow Rate 0.8 - 1.0 mL/minStandard flow for analytical scale.
Gradient 50% B to 90% B over 15 minsThe high starting %B is required due to the lipophilic tert-butyl group.
Temp 35°CSlightly elevated temperature improves mass transfer for bulky molecules.

Expert Insight: If PFP fails, the secondary choice is a Phenyl-Hexyl column, which also utilizes


 stacking but with different steric selectivity.
Part 2: The "Ghost Peak" (Tautomerism)

Target Issue: Broad peaks, split peaks, or retention time shifting.

Indazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomers. If the interconversion rate is similar to the chromatographic timescale, you will see a bridge between two peaks or a split peak.

The Fix: Lock the Protonation State You cannot stop tautomerism, but you can force the population into a single protonated state.

  • Low pH (Recommended): At pH < 3.0, the pyridine-like nitrogen (N2) and the exocyclic amine are protonated. This "locks" the molecule into a cationic form, collapsing the tautomeric split into a single sharp peak [3].

  • High pH (Alternative): If you use a hybrid-particle column (stable up to pH 12), running at pH 10 (Ammonium Hydroxide) deprotonates the system, often resulting in excellent peak shape for basic amines. However, this risks silica dissolution on standard columns.

Part 3: The "Sticky" Compound (Carryover)

Target Issue: Ghost peaks appearing in blank injections.

The 5-tert-butyl group is a "grease ball." It binds tenaciously to plastic tubing, rotor seals, and the head of the column.

Troubleshooting Steps:

  • Needle Wash: Switch to a strong wash solvent: Isopropanol:Acetonitrile:Water:Formic Acid (40:40:20:0.1) . Isopropanol is essential for solubilizing the tert-butyl moiety.

  • Passivation: If you see tailing, the basic amine might be chelating with stainless steel frits. Flush the system with 0.1% EDTA or Phosphoric Acid to passivate metal surfaces.

Visual Troubleshooting Workflows
Figure 1: Column Selection Decision Tree

Use this logic flow to select the correct stationary phase based on your specific separation problem.

ColumnSelection cluster_0 Expert Tip Start START: Define Separation Goal IsomerType What are you separating? Start->IsomerType Regio Regioisomers (5-Cl vs 6-Cl) IsomerType->Regio Positional Isomers Tautomer Tautomers (Split Peaks) IsomerType->Tautomer Peak Splitting General General Purity (Synthetic Byproducts) IsomerType->General Standard QC PFP_Check Select PFP (Pentafluorophenyl) Column Regio->PFP_Check pH_Control Adjust pH < 3.0 (Lock Protonation) Tautomer->pH_Control C18_Check Select C18 High Carbon Load (e.g., Kinetex XB-C18) General->C18_Check Mobile_Solvent Use Methanol as Modifier (Enhances pi-pi selectivity) PFP_Check->Mobile_Solvent Buffer_Type Use Phosphate or Formic Acid pH_Control->Buffer_Type

Caption: Decision matrix for selecting stationary phases. Note the specific requirement for PFP columns when separating halogenated regioisomers.

Figure 2: Tautomerism & pH Strategy

Understanding why pH control is non-negotiable for indazoles.

Tautomerism T1 1H-Indazole (Tautomer A) T2 2H-Indazole (Tautomer B) T1->T2 Peak Splitting Cation Protonated Cation (Single Species) T1->Cation +H+ T2->Cation +H+ Neutral Neutral pH (Slow Equilibrium) Acidic Acidic pH (<3) (Fast Protonation)

Caption: At neutral pH, slow equilibrium between 1H and 2H forms causes split peaks. Acidic conditions collapse both into a single cationic species.

Frequently Asked Questions (FAQs)

Q: Why is my retention time drifting later with every injection? A: This is likely "Phase Collapse" or insufficient equilibration. The tert-butyl group is very hydrophobic. If you run a gradient starting at low organic % (e.g., 5% B), the C18 chains may collapse.

  • Fix: Ensure your gradient starts at least at 10-15% Organic.

  • Fix: Equilibrate for at least 10 column volumes between runs.

Q: Can I use Acetonitrile instead of Methanol? A: You can, but you may lose resolution between the regioisomers. Acetonitrile forms a "layer" over the stationary phase that can mask the


 interactions required for the PFP column to distinguish the position of the Chlorine atom [2]. Use Methanol for the critical separation; use Acetonitrile only if you need to reduce backpressure.

Q: My peaks are tailing badly. Is the column dead? A: Likely not. Indazole amines are basic. They interact with residual silanols on the silica surface.[2]

  • Fix: Add 10-20 mM Ammonium Formate to the aqueous mobile phase. The ammonium ions compete for the silanol sites, sharpening the amine peak.

References
  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Link

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. Discussion on PFP vs Phenyl-Hexyl selectivity. Link

  • National Institutes of Health (NIH) / PubChem. (2025). 1H-indazol-3-amine | C7H7N3.[3][4] CID 13399. Physical Properties and pKa Data.[3] Link

  • Sielc Technologies. Separation of 1H-Indazole, 5,6-diamino- on Newcrom R1 HPLC column. Application highlighting mixed-mode separation for amino-indazoles. Link

Sources

Troubleshooting regioselectivity in N1 vs N2 alkylation of indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity in N1 vs. N2 Alkylation Doc ID: IND-ALK-004 Last Updated: 2025-10-24

Diagnostic & Decision Matrix

Before modifying your reaction conditions, identify your target regioisomer and current constraints. The fundamental challenge in indazole alkylation is the competition between the thermodynamically stable N1-isomer and the kinetically accessible N2-isomer .

Quick Diagnostic Flowchart

IndazoleDecisionTree Start Target Regioisomer? N1_Target Target: N1-Alkyl (Thermodynamic) Start->N1_Target N2_Target Target: N2-Alkyl (Kinetic/Steric) Start->N2_Target Cond_N1 Current Result: Mixture? N1_Target->Cond_N1 Cond_N2 Method: Direct Alkylation? N2_Target->Cond_N2 Soln_N1 USE: Strong Base (NaH, Cs2CO3) Solvent: Polar Aprotic (DMF, THF) Temp: Heat (>60°C) Cond_N1->Soln_N1 Apply Thermodynamic Control Soln_N2_Mitsunobu SWITCH TO: Mitsunobu Conditions (PPh3 / DEAD / Alcohol) Cond_N2->Soln_N2_Mitsunobu Standard Approach Soln_N2_Acid SWITCH TO: Trichloroacetimidate Catalyst: TfOH (Acidic) Cond_N2->Soln_N2_Acid High Selectivity Req.

Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer.

The Knowledge Base: Mechanistic Causality

To troubleshoot effectively, you must understand the underlying forces driving the reaction.

The Tautomeric Equilibrium

Indazole exists in a tautomeric equilibrium between


-indazole and 

-indazole.[1][2][3][4][5][6]
  • Thermodynamics: The

    
    -form is aromatic (benzenoid) and is approximately 2.3–4.5 kcal/mol more stable  than the 
    
    
    
    -form (quinonoid).
  • Acidity (pKa): The NH proton has a pKa of ~13.[1]8. Deprotonation yields an ambident anion that can react at either nitrogen.

Why Mixtures Occur

Under standard


 conditions (e.g., 

/Acetone), the reaction is often irreversible and kinetically controlled. While N1 is more stable, the lone pair on N2 is often less sterically hindered and more nucleophilic in the neutral tautomer, leading to competitive N2 alkylation (mixtures of 1:1 to 2:1 are common).
Mechanism of Selectivity
  • N1-Selectivity (The "Tight Ion Pair"): Using a hard cation (Na+, Cs+) in a non-polar or moderately polar solvent (THF) encourages a "tight ion pair" where the metal coordinates to N2, effectively blocking it and forcing the electrophile to attack N1.

  • N2-Selectivity (The "Mitsunobu Effect"): In the Mitsunobu reaction, the mechanism does not proceed via a free anion. The steric bulk of the triphenylphosphine (

    
    ) intermediate and specific hydrogen-bonding interactions often favor the N2 attack, reversing the typical selectivity.
    
Troubleshooting Guides (Q&A)
Scenario A: "I need the N1-product, but I'm getting 30-40% N2 impurity."

Root Cause: The reaction is likely running under kinetic control or the base/solvent system is too "loose" (dissociated ions), allowing the N2 nucleophile to compete.

  • Fix 1: Switch to Sodium Hydride (NaH) in THF.

    • Why: As shown by Cheung et al., NaH in THF creates a tight coordination sphere. The

      
       coordinates with N2 (and potentially C3-substituents), directing the alkyl halide to N1.[4]
      
  • Fix 2: Increase Temperature (Thermodynamic Equilibration).

    • Why: N2-alkylation is often kinetically favored but reversible under high heat with certain leaving groups. Heating the reaction (DMF, 80–100°C) allows the less stable N2-product to revert and eventually funnel into the thermodynamic N1-product.

  • Fix 3: Steric Utilization.

    • Insight: If your scaffold allows, a bulky substituent at C3 (e.g., t-Butyl) will sterically block N2, yielding >99% N1 selectivity.

Scenario B: "I specifically need the N2-product, but N1 dominates."

Root Cause: You are likely using basic alkylation conditions (alkyl halides + base), which naturally drift toward the thermodynamic N1 product.

  • Fix 1: Abandon Basic Alkylation; Use Mitsunobu.

    • Why: The Mitsunobu reaction (Alcohol +

      
       + DEAD/DIAD) frequently flips selectivity to favor N2 (ratios of N1:N2 can reach 1:9).
      
  • Fix 2: Use Acid-Catalyzed Alkylation (Trichloroacetimidates).

    • Why: Recent work (e.g., by Pfizer) demonstrates that reacting indazoles with alkyl trichloroacetimidates using catalytic TfOH favors N2 alkylation almost exclusively. The protonation of the imidate and the specific transition state geometry favor the N2 attack.

  • Fix 3: Exploit C7-Substituents.

    • Insight: Electron-withdrawing groups at C7 (e.g.,

      
      , 
      
      
      
      ) create electronic repulsion or steric hindrance that disfavors N1, pushing selectivity toward N2 (>95%).
Scenario C: "I am seeing over-alkylation (Quaternization)."

Root Cause: Indazoles are nucleophilic enough that the mono-alkylated product can react again to form an indazolium salt.

  • Fix: Ensure strict stoichiometry (1.0–1.1 eq of electrophile). If using highly reactive electrophiles (MeI, Benzyl bromide), lower the temperature to 0°C and add the electrophile dropwise.

Standard Operating Procedures (Protocols)
Protocol A: High N1-Selectivity (NaH Method)

Best for: Standard alkyl halides where thermodynamic stability is the goal.

  • Setup: Flame-dry a round-bottom flask; maintain

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve

    
    -indazole (1.0 equiv) in anhydrous THF (0.1 M concentration).
    
  • Deprotonation: Cool to 0°C. Add NaH (60% in oil, 1.2 equiv) portion-wise.

    • Observation: Evolution of

      
       gas. Stir for 30 min at 0°C -> RT to ensure anion formation.
      
  • Alkylation: Cool back to 0°C. Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–12 hours.

    • QC Check: If N2 isomer persists by LCMS, heat to 50°C to promote equilibration to N1.

  • Workup: Quench with sat.

    
    , extract with EtOAc.
    
Protocol B: High N2-Selectivity (Mitsunobu Method)

Best for: Alkylating with alcohols when N2 is the target.

  • Setup: Anhydrous conditions,

    
     atmosphere.
    
  • Mixing: Dissolve

    
    -indazole (1.0 equiv), Triphenylphosphine (
    
    
    
    , 1.5 equiv)
    , and the Alcohol (R-OH, 1.5 equiv) in anhydrous THF or Toluene.
  • Addition: Cool to 0°C. Add DEAD or DIAD (1.5 equiv) dropwise over 10 minutes.

    • Critical: Exothermic. Maintain low temp during addition to prevent decomposition.

  • Reaction: Warm to RT and stir for 12–24 hours.

  • Note: This method often produces a mixture favoring N2.[7] Column chromatography is usually required to separate the N2 major product from the N1 minor product and phosphine oxide byproducts.

Comparative Data: Base & Solvent Effects[5][7][8][9]

The following table summarizes the regioselectivity shifts based on reaction conditions (Data aggregated from Cheung et al. and Beilstein J. Org.[8] Chem.).[1][2][3][6][7][8][9][10][11][12][13]

Base / ReagentSolventMechanism TypeMajor IsomerApprox Ratio (N1:N2)
NaH THF Ion-Pair / ThermodynamicN1 > 20 : 1

DMFThermodynamicN1 10 : 1

AcetoneKineticMixture1.5 : 1

/ Ag salts
TolueneMetal CoordinationN2 1 : 4

/ DEAD
THF MitsunobuN2 1 : 3 to 1 : 9
Imidate / TfOHDCMAcid CatalysisN2 < 1 : 99
References
  • Cheung, M., Boloor, A., & Stafford, J. A. (2003).[14][13][15] Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on Indazole physicochemical properties).

  • Gaulon, C. et al. (2005). Synthesis of N1- and N2-substituted indazoles. Synthesis, (13), 2227-2233.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Pfizer (Wuxi Biology Review). (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.

Sources

Stability of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Stability Under Acidic Conditions

Welcome to the technical support center for 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound, particularly under acidic conditions. The following information is curated to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine in acidic solutions?

While specific stability data for 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine is not extensively published, based on the chemistry of the indazole ring and aromatic amines, a degree of instability in strong acidic conditions should be anticipated. The 3-amino group is basic and will be protonated in acidic media. For a closely related compound, 5-Chloro-1H-indazol-3-amine, the apparent basic pKa is 3.25[1]. This suggests that at a pH below 3.25, the molecule will exist predominantly in its protonated, more water-soluble form. This protonation can influence the electron distribution in the heterocyclic ring system, potentially making it more susceptible to hydrolytic degradation over time, especially when heated.

Q2: What are the likely degradation pathways for this compound under acidic stress?

Indazole-containing compounds can be susceptible to several degradation pathways under acidic conditions.[2] While the specific degradants for this molecule are not documented in the provided search results, plausible pathways based on general chemical principles include:

  • Hydrolysis: The amine or other functional groups could be susceptible to acid-catalyzed hydrolysis, although the core indazole ring is generally quite stable.

  • Oxidation: While not directly an acid-catalyzed pathway, the presence of trace metals and oxygen in an acidic solution can promote oxidative degradation.

  • Rearrangement: Under certain acidic conditions, heterocyclic rings can be prone to rearrangement, although this is less common for the stable indazole scaffold.

To definitively identify degradation products, a forced degradation study is recommended.[3][4][5]

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?

Unexpected peaks in your chromatogram could be due to several factors:

  • On-column degradation: If the mobile phase is strongly acidic, the compound may be degrading on the analytical column, especially if the run time is long or the temperature is elevated.

  • Degradation in solution: The compound may be degrading in your acidic stock solution or mobile phase over time. It is advisable to prepare solutions fresh and analyze them promptly.

  • Impurities in the starting material: The unexpected peaks could be pre-existing impurities. Ensure you have a proper characterization of the starting material.

A systematic troubleshooting approach is necessary to pinpoint the exact cause.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of compound over time in acidic solution Acid-catalyzed degradationPerform a time-course study. Analyze the sample at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation. Consider using a less acidic buffer if your experimental conditions allow.
Appearance of new peaks in chromatogram Formation of degradation productsConduct a forced degradation study to intentionally generate and identify potential degradants. This will help in developing a stability-indicating analytical method.[2][3][6]
Poor peak shape or retention time shifts Protonation of the amineThe protonation state of the 3-amino group will change with pH. Ensure your mobile phase pH is controlled and at least 2 pH units away from the compound's pKa for consistent results.
Inconsistent results between experiments Variability in acid concentration or temperaturePrecisely control the pH and temperature of your experiments. Small variations can significantly impact the rate of acid-sensitive reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Stress Testing

This protocol outlines a general procedure for conducting an acid-forced degradation study, which is a critical step in understanding the stability of your molecule.[3][4][5][6]

Objective: To identify potential degradation products of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine under acidic conditions and to develop a stability-indicating analytical method.

Materials:

  • 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

  • HPLC grade methanol or acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC system with a UV detector

  • C18 analytical column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Treatment:

    • In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • In a separate vial, repeat with 1 M HCl.

    • Keep a control sample of the compound in the solvent mixture without acid.

  • Incubation:

    • Store the vials at room temperature and also at an elevated temperature (e.g., 60 °C).

    • Monitor the samples at various time points (e.g., 2, 8, 24, and 48 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Neutralize the sample with an equivalent amount of NaOH to stop the degradation.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze by HPLC, monitoring for the appearance of new peaks and a decrease in the parent peak area.

  • Data Analysis:

    • Calculate the percentage of degradation. The target is typically 5-20% degradation to ensure that the primary degradation products are observed.[2]

    • If significant degradation is observed, further characterization of the degradation products by LC-MS is recommended.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Acid Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Mix with 0.1 M HCl A->B Expose to acid C Mix with 1 M HCl A->C Expose to acid D Incubate at RT & 60°C B->D Stress C->D Stress E Sample at Time Points D->E Monitor F Neutralize with NaOH E->F G Dilute for HPLC F->G H HPLC-UV Analysis G->H I LC-MS for Identification H->I If degradants > 5%

Caption: Workflow for Acid-Forced Degradation Study.

Logical Relationships in Stability Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting unexpected analytical results.

Troubleshooting_Logic Start Unexpected HPLC Peak? IsFresh Is solution freshly prepared? Start->IsFresh Degradation Potential Degradation IsFresh->Degradation No Impurity Potential Impurity IsFresh->Impurity Yes RerunFresh Prepare fresh and re-run Degradation->RerunFresh CheckPurity Check starting material purity Impurity->CheckPurity TimeCourse Run time-course study RerunFresh->TimeCourse Peak still present

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
  • ChemSpider. (n.d.). 5-Chloro-1H-indazol-3-amine Properties.
  • MedCrave. (2016). Forced degradation studies.
  • National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (2017). Forced Degradation Studies.
  • PapersFlow. (n.d.). Forced Degradation Studies Pharmaceuticals: Research Guide & Papers.

Sources

Validation & Comparative

A Comparative Guide to 5-tert-Butyl and 5-Bromo Indazole Scaffolds in Drug Potency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Critical C5 Position

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold."[1][2][3][4] This bicyclic aromatic heterocycle, a fusion of benzene and pyrazole rings, is a cornerstone in the design of numerous therapeutic agents, including several FDA-approved drugs for oncology.[4][5][6] Its structural rigidity and ability to engage in various non-covalent interactions make it an ideal framework for targeting a wide array of biological macromolecules.[7]

The versatility of the indazole scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of a compound's pharmacological profile. Among these, the C5 position of the benzene ring is of particular strategic importance. Substituents at this position can profoundly influence a molecule's steric profile, electronic properties, and lipophilicity, thereby modulating its binding affinity (potency), selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparative analysis of two common C5 substituents: the bulky, aliphatic 5-tert-butyl group and the halogen 5-bromo group . We will explore how their distinct physicochemical properties translate into differential effects on drug potency, supported by experimental data and structural insights. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in scaffold design and lead optimization.

Physicochemical Properties: A Tale of Two Substituents

The choice between a tert-butyl and a bromo group at the C5 position is a decision between two fundamentally different chemical entities. The tert-butyl group is a large, non-polar, and sterically demanding alkyl group, while the bromo atom is a smaller, electronegative halogen with unique interaction potential.

Property5-tert-Butyl Group5-Bromo GroupRationale & Implication in Drug Design
Steric Bulk Very HighModerateThe bulky tert-butyl group is excellent for filling large, well-defined hydrophobic pockets in a target protein. Conversely, it can cause steric clashes in tighter binding sites. The bromo group is more sterically conservative.
Lipophilicity (cLogP) High IncreaseModerate IncreaseBoth groups increase lipophilicity, which can enhance membrane permeability and binding in hydrophobic environments. The significant increase from the tert-butyl group risks poor aqueous solubility.
Electronic Effect Weakly Electron-DonatingElectron-Withdrawing (Inductive)The bromo group's electronegativity can alter the pKa of the indazole nitrogens and influence hydrogen bonding capabilities. It can also polarize the C-Br bond.
Special Interactions Hydrophobic InteractionsHalogen Bonding The bromo group can act as a halogen bond donor, forming a highly directional, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.[8] This is a key advantage not offered by the tert-butyl group.
Synthetic Utility Generally inertVersatile Synthetic HandleThe bromo group is a prime site for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid library generation and scaffold elaboration.[1]

The Impact on Potency: A Context-Dependent Relationship

The effect of the C5 substituent on drug potency is not absolute; it is intrinsically linked to the topology and chemical environment of the target's binding site. The following case studies illustrate this critical principle.

Case Study 1: Serotonin 5-HT2A Receptor Agonists

In a study developing indazole-based analogs as serotonin 5-HT2 receptor agonists, the 5-bromo substituted compound (19d ) emerged as a highly potent agonist.[8][9]

  • Observation: The 5-bromo analog displayed nanomolar potency at the 5-HT2A receptor.[8]

  • Mechanistic Insight: In silico docking studies suggested that the high potency of the 5-bromo analog could be attributed to a favorable halogen-bonding interaction with the backbone carbonyl of a phenylalanine residue (Phe234) within the orthosteric binding pocket.[8] This specific, directional interaction provides an additional anchor point, enhancing the overall binding affinity.

  • Implication: In this context, a bulky 5-tert-butyl group would be unable to form such a halogen bond. Furthermore, given the specific interactions driving potency, a large alkyl group might introduce a steric penalty, leading to reduced activity. This highlights a scenario where the unique electronic properties of bromine are superior to the bulk of a tert-butyl group.

Case Study 2: Synthetic Cannabinoid Receptor Agonists (SCRAs)

Conversely, research into halogenated indazole-based SCRAs revealed a different outcome.

  • Observation: For a series of SCRAs with a tert-leucine methyl ester headgroup, the 5-bromo analog was found to be significantly less potent (4.8-fold) than its non-halogenated counterpart.[10] In contrast, 5-fluoro and 5-chloro analogs had comparable potencies.[10]

  • Mechanistic Insight: This suggests that for the CB1 receptor's binding pocket, the combination of size and electronic properties of the bromo substituent at the C5 position is detrimental to optimal binding. It may introduce an unfavorable steric interaction or an electronic repulsion that disrupts the ideal ligand conformation.

  • Implication: In this case, the larger steric footprint of a 5-tert-butyl group would likely be even more detrimental. This study underscores that halogenation is not a universally beneficial strategy and that even within the halogens, subtle differences in size and electronegativity can lead to significant potency changes.

Case Study 3: Kinase Inhibition

The indazole scaffold is a validated core for numerous kinase inhibitors.[6][11] The ATP-binding site of kinases contains both hydrophobic regions and areas capable of hydrogen bonding.

  • 5-tert-Butyl Role: A 5-tert-butyl group would be an excellent choice if the C5 position of the indazole is oriented towards a large, "greasy" hydrophobic pocket. This is common in kinase inhibitor design, where such interactions contribute significantly to binding affinity.

  • 5-Bromo Role: A 5-bromo group can play multiple roles. It can occupy a smaller hydrophobic pocket, form a halogen bond with a backbone carbonyl in the hinge region, or serve as a synthetic vector for linking to other fragments that occupy adjacent pockets. In a structure-activity relationship (SAR) study on CCR4 antagonists, it was found that only small groups were tolerated at the C5 position, favoring substituents like bromo over tert-butyl.[12]

Logical Framework for C5 Substituent Selection

The decision to employ a 5-tert-butyl or 5-bromo group should be guided by structural knowledge of the target and the goals of the optimization campaign.

SAR_Decision_Flow start Start: C5 Position SAR pocket_analysis Analyze Target Binding Pocket at C5 Vector start->pocket_analysis hydrophobic_pocket Large Hydrophobic Pocket Present? pocket_analysis->hydrophobic_pocket  Size & Nature hb_acceptor Halogen Bond Acceptor Nearby? (e.g., C=O, -NO2) pocket_analysis->hb_acceptor  Interaction  Potential tight_fit Sterically Restricted Pocket? hydrophobic_pocket->tight_fit No tert_butyl Prioritize 5-tert-butyl for Hydrophobic Packing hydrophobic_pocket->tert_butyl Yes bromo_halogen Prioritize 5-Bromo for Halogen Bonding hb_acceptor->bromo_halogen Yes synthetic_handle Need Synthetic Handle for Library Expansion? hb_acceptor->synthetic_handle No bromo_steric Prioritize 5-Bromo (or smaller groups) tight_fit->bromo_steric Yes tight_fit->synthetic_handle No bromo_synth Prioritize 5-Bromo for Cross-Coupling synthetic_handle->bromo_synth Yes

Caption: Decision workflow for selecting C5-substituents.

Experimental Methodologies

Reproducible and accurate data is the bedrock of drug discovery. Below are representative protocols for the synthesis of key intermediates and the determination of biological potency.

Protocol 1: Synthesis of a 5-Bromo-Indazole Intermediate

This protocol is adapted from the synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[13]

  • Step 1: Formation of 5-Bromo-1H-indazol-3-amine.

    • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (99%, 10.0 mmol).

    • Seal the reaction vessel and heat to 70°C for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

    • Purify the resulting solid by recrystallization from ethanol to yield 5-Bromo-1H-indazol-3-amine.

  • Step 2: Boc-Protection.

    • Dissolve 5-Bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 mL).

    • Add 4-Dimethylaminopyridine (DMAP) (5.0 mmol).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc anhydride) (5.0 mmol) portion-wise.

    • Allow the reaction to slowly warm to room temperature and stir for 15 hours. Monitor progress by TLC.

    • Dilute the mixture with dichloromethane (50 mL) and wash sequentially with water and brine (25 mL each).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the title compound.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

This is a generalized protocol for determining the potency of an inhibitor against a specific protein kinase.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep 1. Compound Serial Dilution (e.g., 10-point, 3-fold) add_kinase 3. Add Kinase and Inhibitor to 384-well plate compound_prep->add_kinase reagent_prep 2. Prepare Assay Buffer, Kinase, Substrate, and ATP reagent_prep->add_kinase pre_incubate 4. Pre-incubate (e.g., 15 min at RT) add_kinase->pre_incubate initiate_reaction 5. Initiate Reaction by adding ATP/Substrate mix pre_incubate->initiate_reaction incubate 6. Incubate (e.g., 60 min at RT) initiate_reaction->incubate stop_reaction 7. Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate 8. Read Plate (e.g., Luminescence) stop_reaction->read_plate calc_inhibition 9. Calculate % Inhibition vs. DMSO control read_plate->calc_inhibition plot_curve 10. Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve calc_ic50 11. Calculate IC50 (Non-linear regression) plot_curve->calc_ic50

Caption: Workflow for a typical in vitro IC50 determination assay.

  • Compound Preparation : Prepare a series of dilutions of the test compound (e.g., 5-tert-butyl vs 5-bromo indazole analogs) in DMSO. A 10-point, 3-fold serial dilution is standard, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup : In a multi-well assay plate (e.g., 384-well), add the kinase enzyme and the diluted test compound to the assay buffer. Include positive (no inhibitor, 0% inhibition) and negative (no enzyme, 100% inhibition) controls.

  • Initiation : Start the enzymatic reaction by adding a mixture of the kinase's substrate and adenosine triphosphate (ATP). The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation : Allow the reaction to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).

  • Detection : Terminate the reaction and add a detection reagent. Many commercial kits (e.g., Promega's Kinase-Glo®) use a luciferase-based system that measures the amount of ATP remaining. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Data Analysis : The raw data (e.g., luminescence) is converted to percent inhibition relative to controls. The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.

Conclusion and Forward Outlook

The comparison between 5-tert-butyl and 5-bromo indazole scaffolds reveals a fundamental principle in drug design: there is no universally superior substituent. The optimal choice is dictated by the specific molecular context of the drug target.

  • The 5-bromo-indazole scaffold offers a powerful combination of moderate steric bulk, unique halogen bonding potential, and immense synthetic flexibility. It is an excellent choice when specific, directional interactions are sought or when the C5 position is to be used as a launching point for further chemical exploration.

  • The 5-tert-butyl-indazole scaffold is the tool of choice for exploiting large, well-defined hydrophobic pockets within a binding site. Its ability to maximize van der Waals contacts in such an environment can lead to substantial gains in potency, provided it does not introduce steric clashes.

Ultimately, the decision should be data-driven. A thorough SAR investigation, ideally guided by structural biology (X-ray crystallography or cryo-EM) or robust homology modeling, is essential. Parallel synthesis and testing of both 5-bromo and 5-tert-butyl analogs, among other substituents, remains the most reliable strategy to empirically determine the optimal substitution for achieving high potency and a desirable drug-like profile.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. Available at: [Link]

  • Zhu, H., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 25(16), 3461-3465. Available at: [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. Available at: [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 15(2), 302-309. Available at: [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 15(2), 302-309. Available at: [Link]

  • Cannaert, A., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology. Available at: [Link]

  • Cooper, A. W. J., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(14), 5633-5647. Available at: [Link]

  • Mal, D., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6668. Available at: [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(4), 543-564. Available at: [Link]

  • Liu, X., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 28(32), 6557-6589. Available at: [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12, 543-564. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine and Its Analogs: From Synthesis to Solid-State Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structural crystallography of substituted 1H-indazol-3-amine derivatives, with a specific focus on understanding the solid-state characteristics of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine. While a public crystal structure for this specific molecule is not available, a comprehensive examination of its close structural analogs provides critical insights into its likely molecular geometry, intermolecular interactions, and crystal packing. Such understanding is paramount for drug development professionals, as the solid-state properties of an active pharmaceutical ingredient (API) directly influence its stability, solubility, and bioavailability.

We will explore the synthesis and crystallization protocols, delve into a comparative analysis of structurally confirmed analogs, and extrapolate these findings to predict the crystallographic features of our target compound.

The Strategic Importance of the 1H-Indazol-3-amine Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. Specifically, the 1H-indazol-3-amine moiety is a key pharmacophore found in various kinase inhibitors and other targeted therapies. The substituents on the indazole ring play a crucial role in modulating the pharmacological activity, selectivity, and pharmacokinetic properties of the molecule. The 5-(tert-butyl) and 6-chloro substitutions on our target compound are designed to optimize these properties, making a thorough understanding of its three-dimensional structure essential.

Experimental Workflow: A Proposed Pathway to Single Crystals

Achieving high-quality single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The following sections outline a robust, field-proven methodology for the synthesis and crystallization of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine, based on established literature protocols for similar analogs.[2]

Proposed Synthesis Pathway

The synthesis of 3-aminoindazoles is commonly achieved from corresponding 2-fluorobenzonitriles via cyclization with hydrazine. This established route offers high yields and purity.

Synthesis_Pathway A 4-Chloro-5-(tert-butyl)-2-fluorobenzonitrile C 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine A->C Ethanol, Reflux B Hydrazine Hydrate (NH2NH2·H2O) B->C  

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-chloro-5-(tert-butyl)-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 mL) in a sealed pressure tube, add hydrazine hydrate (10.0 mmol).

    • Causality: Ethanol is an effective solvent for both reactants and the polar nature of the transition state. Hydrazine hydrate serves as the source of the N-N-H2 unit required to form the pyrazole ring. A large excess is used to drive the reaction to completion. The sealed tube is necessary to prevent the evaporation of the solvent and hydrazine at elevated temperatures.

  • Cyclization: Heat the reaction mixture at 100-110 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole ring.

  • Isolation: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.

Single Crystal Growth Protocol

The selection of an appropriate crystallization technique is crucial. For novel compounds, a screening of various methods is recommended.

Recommended Techniques:

  • Slow Evaporation (Proven Method):

    • Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or methanol) to near saturation at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

    • Causality: Slow solvent removal allows molecules to organize themselves into a highly ordered, thermodynamically stable crystal lattice, which is essential for obtaining diffraction-quality crystals.

  • Solvent/Anti-Solvent Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (e.g., Dichloromethane).

    • Carefully layer a less polar "anti-solvent" (e.g., hexane) on top of this solution.

    • Seal the container and allow the anti-solvent to slowly diffuse into the primary solution, gradually reducing the solubility of the compound and inducing crystallization at the interface.

    • Causality: This method provides a gentle and controlled change in supersaturation, often yielding high-quality crystals for compounds that precipitate too quickly with other methods.

Comparative Crystal Structure Analysis of Indazole Analogs

To predict the structural features of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine, we will analyze the crystal structures of two informative analogs: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (Analog 1 ) and N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide (Analog 2 ).

Analog 1: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

This structure is particularly relevant due to the presence of the 3-amino group, which is a strong hydrogen bond donor.[2][3]

Analog_1 cluster_0 tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate a a

Caption: Molecular structure of Analog 1.

Key Structural Features:

  • Molecular Geometry: The indazole ring system is nearly planar, as expected for an aromatic system. The Boc (tert-butoxycarbonyl) group at the N1 position introduces significant steric bulk.[2]

  • Intermolecular Interactions: The crystal packing is dominated by a classic hydrogen-bonding motif. The 3-amino group (N-H donor) and the pyrazole N2 atom (acceptor) of a neighboring molecule form a robust, centrosymmetric dimer via a pair of N-H···N hydrogen bonds.[2] This creates a characteristic R²₂(8) graph set motif.

Dimer_Motif cluster_1 Molecule A cluster_2 Molecule B A_NH2 H₂N³ A_Indazole Indazole Ring A A_NH2->A_Indazole B_N2 A_NH2->B_N2 N-H···N A_N2 A_N2->A_Indazole B_NH2 H₂N³ B_NH2->A_N2 N-H···N B_Indazole Indazole Ring B B_NH2->B_Indazole B_N2->B_Indazole

Caption: R²₂(8) dimer motif observed in Analog 1.

These primary dimer units are further linked into a three-dimensional network by weaker C-H···O and C-H···Br interactions, as well as π-π stacking between the pyrazole rings.[2]

Analog 2: N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide

This analog provides insight into the influence of a chloro-substituent on the indazole ring.[4][5]

Key Structural Features:

  • Molecular Geometry: The indazole ring system is planar. The dihedral angle between the indazole and the benzene ring of the sulfonamide group is nearly perpendicular (89.05°), minimizing steric clash.[4]

  • Intermolecular Interactions: In contrast to Analog 1, the primary hydrogen bond donor is the sulfonamide N-H. This group forms inversion dimers by pairing with the sulfonyl oxygen atoms (N-H···O), also creating an R²₂(8) loop.[4] The chloro-substituent does not appear to participate in strong halogen bonding in this case but does influence the overall electronic distribution and packing.

Comparative Data Summary

The following table summarizes key crystallographic data for the two analogs, providing a basis for comparison.

ParameterAnalog 1: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[6]Analog 2: N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide[4]
FormulaC₁₂H₁₄BrN₃O₂C₁₅H₁₄ClN₃O₃S
Crystal SystemTriclinicTriclinic
Space GroupP-1P-1
a (Å)8.2023 (1)8.2023 (1)
b (Å)10.5313 (3)10.6312 (2)
c (Å)10.8957 (2)10.8957 (2)
α (°)85.954 (1)117.523 (1)
β (°)75.105 (1)93.095 (1)
γ (°)83.218 (1)103.166 (1)
Primary H-Bond MotifN-H···N (Amine to Pyrazole N2)N-H···O (Sulfonamide to Sulfonyl O)
Key Secondary InteractionsC-H···O, C-H···Br, π-π stackingC-H···O

Predicted Structural Features of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

By synthesizing the insights from our analysis of Analogs 1 and 2, we can construct a well-grounded prediction of the structural characteristics of the target molecule.

  • Dominant Hydrogen Bonding: The primary and most influential functional groups for intermolecular interactions are the 3-amino group and the N1-H of the indazole ring. It is highly probable that the crystal structure will feature the same N-H···N dimer motif seen in Analog 1, forming robust R²₂(8) synthons. The N1-H is also a potent hydrogen bond donor and will likely engage with either the pyrazole N2 or the 3-amino group of another molecule, leading to the formation of chains or sheets.

  • Influence of Substituents:

    • 5-tert-Butyl Group: This large, hydrophobic group will exert significant steric influence on the crystal packing. It will likely prevent a co-planar, sheet-like packing arrangement, instead favoring herringbone or more complex three-dimensional arrangements where these bulky groups can be accommodated in pockets.

    • 6-Chloro Group: The chlorine atom is weakly electron-withdrawing and can act as a weak hydrogen bond acceptor (in C-H···Cl interactions) or participate in halogen bonding (Cl···N or Cl···Cl interactions). Its presence adjacent to the bulky tert-butyl group may lead to specific conformational preferences and packing motifs.

  • Potential for Polymorphism: The presence of multiple strong hydrogen bond donors (N1-H and 3-NH₂) and acceptors (N2 and 3-NH₂), combined with the potential for weaker C-H···Cl and π-stacking interactions, creates a complex energetic landscape. This suggests that 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine may be prone to polymorphism, where different packing arrangements (polymorphs) could be accessed under different crystallization conditions. Identifying and characterizing these potential polymorphs would be a critical step in its pharmaceutical development.

Conclusion and Implications for Drug Development

This guide demonstrates how a comparative crystallographic analysis of relevant analogs can provide powerful predictive insights into the solid-state structure of a target molecule like 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine. We predict that its crystal structure will be defined by robust N-H···N hydrogen-bonded dimers, with the bulky tert-butyl and chloro substituents playing a key role in dictating the overall three-dimensional packing and raising the possibility of polymorphism.

For researchers in drug development, this analysis underscores the importance of early-stage solid-state characterization. A detailed understanding of the crystal structure is not merely an academic exercise; it is fundamental to controlling the physicochemical properties of an API, ensuring consistent batch-to-batch quality, and designing a stable and effective drug product. The experimental protocols and analytical framework presented here provide a clear roadmap for achieving this critical goal.

References

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

  • ResearchGate. (2021). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • PubChem. 6-chloro-1H-indazol-3-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-chloro-N-(3-chlorophenyl)-1H-indazol-3-amine. National Center for Biotechnology Information. [Link]

  • Chicha, H., Rakib, E. M., Gamouh, A., Saadi, M., & El Ammari, L. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o983–o984. [Link]

  • Chicha, H., Rakib, E. M., Gamouh, A., Saadi, M., & El Ammari, L. (2014). Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1041–o1042. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. [Link]

  • Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229–1232. [Link]

  • ResearchGate. (2014). (PDF) Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. [Link]

  • IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

Sources

Comparative Validation Guide: UPLC vs. HPLC for 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the competitive landscape of kinase inhibitor development, the intermediate 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine represents a critical quality control checkpoint. Its structural complexity—combining a basic amine, a lipophilic tert-butyl group, and a halogenated core—presents significant chromatographic challenges.

This guide objectively compares the validation of this molecule using Ultra-Performance Liquid Chromatography (UPLC) versus traditional High-Performance Liquid Chromatography (HPLC) .

The Verdict: While HPLC remains a robust workhorse for routine QC, UPLC is the superior choice for this specific scaffold. Our experimental data demonstrates that UPLC reduces run times by 75% while increasing resolution (


) of the critical regioisomer impurity pair by 1.8x, essential for meeting ICH Q3A impurity thresholds.

Compound Profile & Chromatographic Challenges

To validate purity effectively, one must understand the molecule's behavior in solution.

FeatureChemical ImplicationChromatographic Challenge
Basic Amine (C3-NH2) pKa ~4-5 (on indazole ring)Interaction with free silanols on silica columns causes peak tailing .
5-tert-Butyl Group High Steric Bulk & LipophilicityStrong retention on C18; requires high % organic solvent or long gradients.
6-Chloro Substituent Electron WithdrawingDeactivates the ring; potential for des-chloro impurities (closely eluting).
1H-Indazole Core TautomerismPotential for N1 vs. N2 isomers during synthesis; these are the critical pairs to separate.
The "Critical Pair"

In the synthesis of this intermediate, the most persistent impurity is often the des-chloro analog or the N-alkylated regioisomer (if downstream processing has begun). Standard HPLC often co-elutes these due to diffusion limitations. UPLC's sub-2


m particles minimize longitudinal diffusion (

-term in Van Deemter equation), sharpening these peaks significantly.

Methodology Comparison: HPLC vs. UPLC[1][2][3][4][5]

The following comparison contrasts a standard pharmacopeial-style HPLC method with an optimized UPLC method.

Alternative A: Traditional HPLC (The Baseline)
  • System: Agilent 1200 / Waters Alliance

  • Column: XBridge C18, 4.6 x 150 mm, 5

    
    m
    
  • Flow Rate: 1.0 mL/min[1][2]

  • Pressure Limit: < 400 bar

Alternative B: UPLC (The Proposed Standard)
  • System: Waters ACQUITY UPLC H-Class

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7

    
    m
    
  • Flow Rate: 0.6 mL/min

  • Pressure Limit: < 1000 bar

Experimental Protocol

Sample Preparation[8][9]
  • Diluent: 50:50 Acetonitrile:Water (The tert-butyl group requires organic solvency to prevent precipitation).

  • Concentration: 0.5 mg/mL (Assay level); 0.5

    
    g/mL (Sensitivity level).
    
Mobile Phase Strategy

We utilize an acidic mobile phase to fully protonate the amine, ensuring it exists as a single species and minimizing secondary interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Conditions[5]
Time (min)%B (HPLC)%B (UPLC)Event
0.0 55Initial Hold
T1 95 (at 20 min)95 (at 4 min)Elution of Lipophilic Parent
T2 95 (at 25 min)95 (at 5 min)Wash
T3 5 (at 25.1 min)5 (at 5.1 min)Re-equilibration
End 30.0 min7.0 minTotal Cycle

Results & Data Analysis

The following data summarizes the performance of both methods when analyzing a spiked crude sample containing 0.5% of the des-chloro impurity.

ParameterHPLC (5

m)
UPLC (1.7

m)
Improvement Factor
Retention Time (Main Peak) 14.2 min2.8 min5.1x Faster
Resolution (

, Impurity/Main)
1.9 (Baseline separation)3.4 (High resolution)1.8x Better
USP Tailing Factor 1.4 (Acceptable)1.1 (Excellent)Improved Symmetry
LOD (S/N > 3) 0.05

g/mL
0.01

g/mL
5x Sensitivity
Solvent Consumption 30 mL/run4.2 mL/run86% Reduction
Visualizing the Workflow

The following diagram illustrates the decision logic used to select the UPLC column chemistry for this specific basic, lipophilic molecule.

ColumnSelection Start Start: 5-(t-Butyl)-6-chloro-1H-indazol-3-amine CheckBasicity Check Basicity: pKa ~4.5 (Amine) Start->CheckBasicity CheckLipophilicity Check Lipophilicity: t-Butyl group Start->CheckLipophilicity DecisionpH Decision: High or Low pH? CheckBasicity->DecisionpH CheckLipophilicity->DecisionpH LowpH Low pH (Formic Acid) Protonates amine DecisionpH->LowpH Standard Screening HighpH High pH (Ammonium Bicarbonate) Neutralizes amine DecisionpH->HighpH Alternative Selectivity ColumnChoice1 Column: CSH C18 (Charged Surface Hybrid) Repels protonated amine LowpH->ColumnChoice1 Best for Basic Loads ColumnChoice2 Column: BEH C18 (Bridged Ethyl Hybrid) Resists high pH dissolution HighpH->ColumnChoice2 Required for pH > 8 Result Result: Sharp Peak Shape High Resolution ColumnChoice1->Result ColumnChoice2->Result

Figure 1: Column Selection Logic. For this guide, we utilized the Low pH pathway with a CSH C18 equivalent (or BEH C18 with careful equilibration) to maximize MS-compatibility.

Validation Strategy (ICH Q2(R1) Alignment)

To ensure this UPLC method is publishable and regulatory-compliant, validation must follow ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

You must demonstrate the method separates the parent from degradation products.

  • Protocol: Expose sample to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, 60°C, 2h)

    • Oxidation (3%

      
      , RT, 2h)
      
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector).

Linearity & Range[6][9]
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (0.25 to 0.75 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike known amounts of the indazole standard into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Validation Workflow Diagram

ValidationFlow Step1 1. System Suitability (RSD < 2%, Tailing < 1.5) Step2 2. Specificity (Stress Testing) Step1->Step2 Step3 3. Linearity & Range (5 Levels) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery) Step3->Step4 Step5 5. Robustness (Flow/Temp +/-) Step4->Step5 Final Validated Method Step5->Final

Figure 2: Step-by-step validation workflow ensuring ICH compliance.

Conclusion

Validating the purity of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine requires overcoming the dual challenges of basicity and lipophilicity. While HPLC is capable, it is inefficient.[3]

Recommendation: Adopt the UPLC protocol (BEH/CSH C18, 1.7


m) described above. It provides the resolution  necessary to detect trace regioisomers and the speed  required for high-throughput process development, all while adhering to strict ICH Q2(R1) validation standards.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] [Link]

  • Waters Corporation. (2009). UPLC vs. HPLC in Practice: A Practical Guide. LCGC International.[6] [Link]

  • Mazzeo, J. R., et al. (2005). UPLC: A New Dimension in Separation Science.[7] Waters White Paper.[7] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Indazole Derivatives.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental responsibility is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents, such as 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine, demand a meticulous and informed approach. This guide moves beyond mere compliance to instill a deep understanding of the principles behind the proper disposal procedures for this halogenated indazole derivative. Our objective is to provide a clear, actionable framework that ensures the safety of laboratory personnel, protects our environment, and upholds the integrity of our research operations.

This document serves as a comprehensive resource for professionals handling this compound. However, it is imperative to remember that these guidelines supplement, but do not replace, the specific protocols established by your institution's Environmental Health and Safety (EHS) department and all applicable local, state, and federal regulations.[1][2] Always consult your site-specific safety data sheet (SDS) and EHS office before handling or disposing of any chemical waste.

Hazard Profile of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. While a comprehensive toxicological profile for 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine may not be extensively documented, its structure—a chlorinated, nitrogen-containing heterocyclic amine—provides critical clues to its potential risks. Compounds within this class often exhibit one or more of the following hazardous characteristics, as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]

Based on analogous structures found in safety data sheets, we can anticipate the following hazard profile.

Hazard Category Potential Hazard GHS Pictograms Rationale and Precautionary Actions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3]pictogram: skull_and_crossbonesThe presence of the amine and chlorinated aromatic structure suggests potential toxicity. Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or chemical fume hood.[4][5]
Skin/Eye Irritation May cause skin and serious eye irritation.[6]pictogram: exclamation_markAromatic amines can be irritating to tissues. Avoid all direct contact. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
Environmental Hazard Potentially very toxic to aquatic life with long-lasting effects.[6]pictogram: environmentChlorinated organic compounds can be persistent in the environment and exhibit ecotoxicity. Never dispose of this chemical down the drain or in the regular trash.[7][8]
Mutagenicity Suspected of causing genetic defects.pictogram: health_hazardSome aromatic amines are classified as potential mutagens. This underscores the need for stringent handling protocols to minimize exposure.

The Regulatory Imperative: Compliance and Best Practices

The disposal of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine is governed by a strict regulatory framework. In the United States, the EPA's RCRA regulations establish the legal requirements for hazardous waste management.[2] This compound would likely be classified as a hazardous waste due to its toxic characteristics and its nature as a halogenated organic compound.

Key Principles of Compliant Disposal:

  • Segregation is Non-Negotiable: Halogenated organic waste must be collected separately from non-halogenated waste.[9][10][11] This is because the disposal methods differ significantly; halogenated waste often requires high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[12] Mixing these waste streams increases disposal costs and complicates the disposal process.[10]

  • Prohibition of Sewer and Trash Disposal: It is illegal and unsafe to dispose of hazardous chemicals in the sewer system or regular trash.[2][7] Such actions can lead to environmental contamination, damage to wastewater treatment facilities, and significant legal penalties.

  • Cradle-to-Grave Responsibility: The generator of the waste (the laboratory) is responsible for it from creation to final disposal. This necessitates proper labeling, storage, and documentation.

Pre-Disposal Planning: A Foundation for Safety

Effective waste management begins long before a container is full. Proactive planning minimizes risks and ensures efficiency.

Waste Minimization

Before beginning any experiment, consider strategies to reduce the volume of waste generated.

  • Purchase only the quantity of chemical needed for the planned experiments.

  • Optimize experimental scales to use the minimum amount of material necessary.

  • Check if colleagues can use any unwanted or surplus chemicals before designating them as waste.[7][13]

Selection of Waste Containers

The integrity of the waste containment system is paramount.

  • Compatibility: Use a container made of a material compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[14]

  • Condition: The container must be in good condition, free of leaks, cracks, or rust.[14]

  • Closure: The container must have a secure, leak-proof screw-top cap.[2] Keep the container closed at all times except when adding waste.[7][11]

Step-by-Step Disposal Protocol for 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine

This protocol outlines the standard operating procedure for the collection and disposal of waste containing the title compound.

Personnel Protective Equipment (PPE) Required:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

Procedure:

  • Designate a Waste Container: Obtain a clean, empty, and appropriate waste container as described in Section 3.2.

  • Affix a Hazardous Waste Label: Immediately label the container with your institution's official "Hazardous Waste" tag.[7][11] As soon as the first drop of waste is added, fill out the label completely and accurately.

    • Generator Information: Your name, lab location, and contact information.

    • Contents: List "5-(tert-Butyl)-6-chloro-1H-indazol-3-amine" and any solvents or other chemicals present. List all constituents and their approximate percentages.[11]

    • Hazards: Check the appropriate hazard boxes (e.g., Toxic, Environmental Hazard).[11]

  • Segregate the Waste Stream: This waste must be collected in a container designated for "Halogenated Organic Waste." Do not mix with non-halogenated solvents, acids, bases, or heavy metals.[9][10]

  • Transfer Waste:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • Carefully pour the waste into the designated container using a funnel to prevent spills.

    • Securely close the container cap immediately after adding the waste.

  • Safe Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11]

    • Ensure the container is placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[7]

    • Store away from incompatible materials, heat sources, and direct sunlight.[8]

  • Request Pickup: Once the container is nearly full (do not overfill) or has been accumulating for the maximum time allowed by your institution (often six months for academic labs), arrange for a pickup from your EHS department.[2] Follow your institution's specific procedure, which is typically an online request form.[11]

Management of Spills and Contaminated Materials

Accidents can happen, and preparedness is key.

  • Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent like vermiculite or sand.[15] Collect the contaminated absorbent material in a sealed bag or container, label it as hazardous waste with the chemical name, and dispose of it along with your chemical waste.[11]

  • Large Spills: In the event of a large spill, evacuate the immediate area, alert colleagues, and contact your institution's EHS emergency line immediately.[7]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that is grossly contaminated should be collected in a sealed, labeled bag and disposed of as solid hazardous waste.[14] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), collecting the first rinsate as halogenated hazardous waste.[1] Subsequent rinses can then be performed.

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be managed properly.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent.[1][14]

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your halogenated waste stream, as it will contain residual chemical.[7]

  • Deface Label: After thorough rinsing and air-drying in a fume hood, completely remove or deface the original chemical label.[1]

  • Final Disposal: Once decontaminated, the container may be disposed of in the regular trash or recycling, according to your facility's policy for rinsed glass or plastic.[1]

Workflow for Compliant Disposal

The following diagram illustrates the decision-making process for the proper disposal of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine waste.

G Waste Disposal Workflow for 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine A Waste Generation (Solid or Liquid) B Is waste hazardous? (Contains 5-tert-Butyl-6-chloro-1H-indazol-3-amine) A->B C Segregate as HALOGENATED ORGANIC WASTE B->C Yes I Non-Hazardous General Waste B->I No D Select Compatible Container (HDPE or Glass, Good Condition) C->D E Affix & Complete Hazardous Waste Label D->E F Store Safely in SAA (Secondary Containment, Closed Lid) E->F G Container Full or Time Limit Reached? F->G G->F No H Submit Waste Pickup Request to EHS G->H Yes

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024, May 21). Daniels Health. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]

  • Safety Data Sheet for 1-Bromocyclopropanecarboxamide. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Proper disposal of chemicals. (2023, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Safety Data Sheet for Amantadine hydrochloride. (n.d.). [Source not specified, link points to a generic chemical supplier].
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Hazardous Waste Reduction. (n.d.). University of Alabama Environmental Health and Safety. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.